MeOSuc-AAPF-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H35ClN4O7 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |
InChI Key |
JAUSHYPNDJVUHD-ZULIPRJHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
MeOSuc-AAPF-CMK: A Technical Guide to Irreversible Proteinase K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase K is a broad-spectrum serine protease widely used in molecular biology for the digestion of proteins in applications such as nucleic acid purification. The control of its activity is crucial to prevent unwanted degradation of protein reagents or therapeutics. Methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone (MeOSuc-AAPF-CMK) is a potent, irreversible inhibitor of proteinase K. This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is a tetrapeptide derivative that acts as an active-site-directed irreversible inhibitor. Its chemical properties are summarized in the table below.
| Property | Value |
| Full Name | Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Phenylalanyl-chloromethyl ketone |
| Synonyms | MeOSuc-Ala-Ala-Pro-Phe-CH2Cl |
| Molecular Formula | C26H35ClN4O7 |
| Molecular Weight | 551.03 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mechanism of Irreversible Inhibition
This compound functions as an irreversible inhibitor by covalently modifying the active site of proteinase K. The inhibitor is designed to mimic the natural substrate of the enzyme, with the tetrapeptide sequence (Ala-Ala-Pro-Phe) providing specificity for the active site. The key to its irreversible action lies in the chloromethyl ketone (CMK) functional group.
The catalytic triad in the active site of proteinase K, composed of aspartic acid, histidine, and serine residues, is responsible for peptide bond cleavage. The histidine residue in the active site acts as a general base, deprotonating the serine hydroxyl group to form a highly reactive nucleophile. The electrophilic carbon of the chloromethyl ketone group of this compound is then attacked by the nucleophilic histidine residue in the enzyme's active site. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the proteinase K permanently inactive.
Mechanism of irreversible inhibition of Proteinase K by this compound.
Quantitative Inhibitory Data
While specific kinetic constants such as Ki or IC50 values for this compound against proteinase K are not widely reported in the literature, its high potency has been demonstrated in functional assays. A key study highlighted its superior inhibitory activity compared to a similar inhibitor, MeOSuc-AAPV-CMK.
| Inhibitor | Effective Concentration (in RT-PCR assay)[1] | Potency Comparison |
| This compound | 0.05 mM | More potent than MeOSuc-AAPV-CMK. |
| MeOSuc-AAPV-CMK | 0.5 mM | 10-fold lower potency than this compound in the cited assay.[1] |
This data underscores the efficacy of this compound at low micromolar concentrations, making it a highly effective tool for complete and rapid inactivation of proteinase K.
Experimental Protocols
Preparation of Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO).
-
Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor (MW: 551.03 g/mol ), dissolve it in 181.5 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
General Protocol for Proteinase K Inhibition
This protocol provides a general guideline for the inhibition of proteinase K in a typical molecular biology workflow, such as during RNA or DNA purification.
-
Reaction Setup: Prepare your sample containing proteinase K. The buffer conditions should be compatible with your downstream application. Proteinase K is active in a wide range of buffers.
-
Addition of Inhibitor: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. A final concentration of 0.05 mM to 0.1 mM is generally sufficient for complete inhibition.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to ensure complete and irreversible inhibition of proteinase K. The covalent modification is a time-dependent process.
-
Downstream Processing: Proceed with your downstream application (e.g., reverse transcription, PCR) without the need for a heat inactivation step, which can be detrimental to sensitive samples like RNA.
Experimental Workflow: RNA Protection Assay
The following diagram illustrates a typical experimental workflow for an RNA protection assay where this compound is used to inactivate proteinase K after cell lysis and protein digestion.
Workflow for RNA extraction using this compound for Proteinase K inactivation.
Conclusion
This compound is a highly effective and specific irreversible inhibitor of proteinase K. Its ability to rapidly and permanently inactivate the enzyme at low concentrations makes it an invaluable tool for researchers in molecular biology and related fields. The use of this compound provides greater control over proteolytic activity, thereby enhancing the integrity and quality of nucleic acid preparations for sensitive downstream applications. This guide provides the necessary technical information for the successful application of this potent inhibitor in a research setting.
References
An In-depth Technical Guide to MeOSuc-AAPF-CMK in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding MeOSuc-AAPF-CMK
Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (this compound) is a synthetic, irreversible inhibitor of certain serine proteases, with a pronounced efficacy against proteinase K.[1][2][3] This tetrapeptidyl chloromethyl ketone is a valuable tool in molecular biology, primarily utilized for its ability to protect nucleic acids from degradation by nucleases during extraction procedures.[1] Its strategic design, incorporating a peptide sequence recognized by the target protease and a reactive chloromethyl ketone warhead, allows for highly specific and potent inhibition.
Mechanism of Action
This compound operates through active-site-directed irreversible inhibition. The peptide portion of the inhibitor, Ala-Ala-Pro-Phe, mimics the natural substrate of chymotrypsin-like serine proteases, guiding the inhibitor to the enzyme's active site. Upon binding, the highly reactive chloromethyl ketone group forms a covalent bond with a critical histidine residue within the catalytic triad of the serine protease. This alkylation of the active site permanently inactivates the enzyme.
Quantitative Data on Inhibitory Activity
| Inhibitor | Target Protease | Effective Concentration | Observations |
| This compound | Proteinase K | 0.05 mM | Allows for a signal to be obtained for an exogenous RNA target at 30 cycles in a real-time RT-PCR assay.[1][3] |
| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | Requires a 10-fold higher concentration to achieve the same level of protection as this compound in the same assay.[1][3] |
Experimental Protocols
General Workflow for Determining Protease Inhibition
The following workflow outlines the general steps for assessing the inhibitory potential of a compound like this compound against a target serine protease.
References
Specificity of MeOSuc-AAPF-CMK for Serine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptide derivative that functions as a potent, irreversible inhibitor of certain serine proteases. Its design is based on a preferred substrate sequence for chymotrypsin-like proteases, with the chloromethylketone (CMK) moiety acting as a reactive "warhead" that covalently modifies the active site histidine residue of the target enzyme. This modification leads to the irreversible inactivation of the protease.
Data Presentation: Specificity of Chymotrypsin-like Inhibitors
The following table summarizes the inhibitory constants for this compound and other relevant chymotrypsin-like inhibitors against a selection of serine proteases. The second-order rate constant (k_inact_/K_I_) is the most informative parameter for assessing the efficiency of irreversible inhibitors.
| Inhibitor | Target Protease | k_inact_ (s⁻¹) | K_I_ (μM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference |
| This compound | Proteinase K | - | - | Potent Inhibitor (Qualitative) | |
| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | α-Chymotrypsin | 0.1 | 1.5 | 67,000 | |
| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | Cathepsin G | 0.43 | 1.2 | 360,000 | |
| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | Thrombin | - | - | Inactive | |
| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | α-Chymotrypsin | 0.48 | 2.5 | 192,000 | |
| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | Cathepsin G | 0.08 | 0.5 | 160,000 | |
| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | Human Neutrophil Elastase | - | - | Inactive |
Note: Quantitative kinetic data for this compound is limited. The data for TPCK and Succinyl-AAPF-CMK are included to provide a representative profile for chymotrypsin-like peptide chloromethyl ketone inhibitors.
Experimental Protocols
Determination of Kinetic Parameters (k_inact_ and K_I_) for Irreversible Inhibition of a Serine Protease
This protocol outlines a method to determine the second-order rate constant of inactivation (k_inact_/K_I_) for an irreversible inhibitor such as this compound.
Materials:
-
Purified serine protease of interest (e.g., chymotrypsin, proteinase K)
-
This compound
-
Chromogenic or fluorogenic substrate for the target protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water) and dilute to the working concentration in assay buffer. The final substrate concentration should be at or below its K_m_ value.
-
Prepare a solution of the target enzyme in assay buffer.
-
-
Assay Protocol:
-
To a 96-well plate, add a fixed amount of the enzyme solution to multiple wells.
-
Add varying concentrations of the inhibitor (this compound) to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity (v₀) of the reaction from the linear portion of the progress curve.
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate constant of inactivation (k_obs_).
-
Plot the obtained k_obs_ values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition:
k_obs_ = k_inact_ * [I] / (K_I_ + [I])
where:
-
k_inact_ is the maximal rate of inactivation.
-
K_I_ is the inhibitor concentration at which the rate of inactivation is half-maximal.
-
-
At low inhibitor concentrations ([I] << K_I_), the equation simplifies to a linear relationship:
k_obs_ ≈ (k_inact_/K_I_) * [I]
The slope of the linear portion of the plot of k_obs_ versus [I] provides the second-order rate constant of inactivation (k_inact_/K_I_).
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the potential impact of a chymotrypsin-like serine protease inhibitor, such as this compound, on key cellular signaling pathways. These pathways are often regulated by proteases, and their inhibition can have significant downstream effects.
Caption: Potential inhibition of the NF-κB pathway.
Caption: Modulation of the extrinsic apoptosis pathway.
Conclusion
This compound is a valuable tool for studying the roles of chymotrypsin-like serine proteases in various biological processes. Its high potency and irreversible mechanism of action make it an effective inhibitor for in vitro and potentially in cell-based assays. While a comprehensive specificity profile against a wide range of proteases is not fully elucidated, the available data and comparisons with similar inhibitors suggest a strong preference for chymotrypsin-like enzymes. The provided experimental protocol offers a framework for researchers to determine its kinetic parameters against their protease of interest. Furthermore, the visualized signaling pathways highlight potential areas of investigation where this inhibitor could be employed to dissect complex cellular mechanisms. As with any inhibitor, careful consideration of potential off-target effects is necessary for the accurate interpretation of experimental results.
The Potent Efficacy of MeOSuc-AAPF-CMK as an Irreversible Inhibitor of Chymotrypsin-Like Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptidyl chloromethyl ketone that acts as a potent, irreversible inhibitor of chymotrypsin-like serine proteases. Its high specificity and efficacy make it a valuable tool in biochemical research and a potential scaffold for therapeutic development. This technical guide provides an in-depth analysis of this compound's inhibitory properties, including available quantitative data, detailed experimental methodologies for its characterization, and a plausible synthetic pathway. The mechanism of action, involving the formation of a covalent bond with the active site serine residue, is also elucidated.
Introduction
Chymotrypsin and chymotrypsin-like proteases are a family of serine endopeptidases crucial in various physiological processes, including digestion and cellular signaling. Their dysregulation has been implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. This compound, a peptide derivative, has emerged as a powerful inhibitor of these enzymes, with a primary focus in research on its activity against proteinase K, a chymotrypsin-like protease.[1][2][3] This document serves as a comprehensive resource for understanding and utilizing this compound in a research and drug development context.
Mechanism of Inhibition
This compound functions as an irreversible inhibitor by forming a stable covalent adduct with the target protease. The peptide sequence (Ala-Ala-Pro-Phe) directs the inhibitor to the active site of chymotrypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine.[4] The chloromethyl ketone (CMK) moiety then acts as an electrophilic "warhead," reacting with the nucleophilic hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin) in the enzyme's active site.[5] This alkylation reaction forms a stable ester linkage, rendering the enzyme inactive.
Caption: Covalent modification of chymotrypsin by this compound.
Quantitative Data on Inhibitory Potency
A study comparing this compound with a similar inhibitor, MeOSuc-AAPV-CMK (methoxysuccinyl-alanyl-alanyl-prolyl-valyl-chloromethyl ketone), demonstrated the superior efficacy of the phenylalanine-containing compound. In a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, 0.05 mM of this compound was sufficient to protect RNA from degradation by proteinase K, whereas a 10-fold higher concentration (0.5 mM) of MeOSuc-AAPV-CMK was required to achieve the same level of protection.[6][7]
| Inhibitor | Target Enzyme | Effective Concentration (in RT-PCR assay) | Reference |
| This compound | Proteinase K | 0.05 mM | [6][7] |
| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | [6][7] |
Note: The data presented is for proteinase K and serves as an indicator of the potential potency against other chymotrypsin-like proteases. Further studies are required to determine the precise IC50 and Ki values for chymotrypsin.
Experimental Protocols
Chymotrypsin Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against bovine pancreatic α-chymotrypsin using a chromogenic or fluorogenic substrate.
Materials:
-
Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)
-
This compound
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Fluorogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration spectrophotometrically at 280 nm.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate (Suc-AAPF-pNA or Suc-AAPF-AMC) in DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the desired volume of assay buffer.
-
Add varying concentrations of the inhibitor (this compound) to the respective wells. Include a control well with no inhibitor.
-
Add a fixed concentration of α-chymotrypsin to each well and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the absorbance (for pNA at 405 nm) or fluorescence (for AMC at excitation/emission wavelengths of ~380/~460 nm) kinetically over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V
0) from the linear portion of the kinetic curves. -
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For the determination of the inhibition constant (K
i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot.[8]
-
Caption: General experimental workflow for assessing chymotrypsin inhibition.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in a single source. However, based on established methods for solid-phase peptide synthesis (SPPS) of peptidyl chloromethyl ketones, a plausible synthetic route can be outlined.[6][9]
General Principle: The synthesis involves the sequential coupling of amino acids on a solid support (resin), followed by the introduction of the chloromethyl ketone functionality and final cleavage from the resin.
Key Steps:
-
Preparation of Phenylalanyl Chloromethyl Ketone: The C-terminal amino acid, phenylalanine, is first converted to its chloromethyl ketone derivative.
-
Attachment to Resin: The phenylalanyl chloromethyl ketone is attached to a suitable solid-phase resin.
-
Peptide Chain Elongation: The peptide chain is built by sequential coupling of Fmoc-protected amino acids (Pro, Ala, Ala) using standard SPPS protocols. This involves cycles of Fmoc deprotection and coupling reactions.
-
N-terminal Modification: The N-terminus of the tetrapeptide is capped with methoxysuccinic anhydride.
-
Cleavage and Deprotection: The final product is cleaved from the resin, and any remaining protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-phase synthesis workflow for this compound.
Conclusion
This compound is a highly effective irreversible inhibitor of chymotrypsin-like proteases. Its mechanism of action, involving covalent modification of the active site serine, is well-understood. While specific kinetic data for its inhibition of chymotrypsin is lacking, its potent activity against proteinase K highlights its potential as a powerful research tool and a lead compound for the development of novel therapeutics targeting this class of enzymes. The experimental protocols and synthetic outline provided in this guide offer a framework for researchers to further investigate and utilize this important compound.
References
- 1. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Amino-acids and peptides. Part 48. Synthesis of bradykinyl-chloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Graphene Oxide as an Enzyme Inhibitor: Modulation of Activity of α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of MeOSuc-AAPF-CMK with Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the interaction between the peptide chloromethyl ketone inhibitor, Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (MeOSuc-AAPF-CMK), and the serine protease, human neutrophil elastase (HNE). While this compound is a well-documented inhibitor, its primary target is proteinase K. The analogous inhibitor, MeOSuc-AAPV-CMK, where the P1 residue is Valine instead of Phenylalanine, is the classical and highly potent inhibitor of neutrophil elastase. This guide will focus on the fundamental mechanism of action, the principles of specificity that govern this interaction, and comparative data to provide a comprehensive understanding for research and drug development.
Introduction to Neutrophil Elastase and Peptide Chloromethyl Ketones
Human Neutrophil Elastase (HNE) is a critical serine protease stored in the azurophilic granules of neutrophils.[1] Upon release during inflammation, it plays a key role in host defense by degrading proteins of engulfed microorganisms.[2] However, unregulated HNE activity can lead to significant tissue damage by degrading extracellular matrix proteins like elastin, contributing to the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3]
Peptide chloromethyl ketones (CMKs) are a class of irreversible inhibitors that form a covalent bond with key residues in the active site of serine proteases.[4][5] Their structure typically consists of a peptide sequence that mimics the enzyme's natural substrate, providing specificity, and a reactive chloromethyl ketone "warhead" that alkylates the active site.[4]
Mechanism of Irreversible Inhibition
The inhibitory action of peptide chloromethyl ketones against serine proteases like HNE is a well-established two-step process. The inhibitor first binds to the enzyme's active site, a process governed by the affinity of the peptide sequence for the enzyme's substrate-binding pockets (S-pockets). Following this initial non-covalent binding, the reactive chloromethyl ketone group executes an irreversible alkylation of the catalytic triad.
The catalytic triad of HNE, like other chymotrypsin-family serine proteases, consists of Serine-195, Histidine-57, and Aspartate-102. The inhibition mechanism proceeds as follows:
-
Initial Binding: The peptide portion of the inhibitor (MeOSuc-AAPF-) docks into the substrate-binding cleft of the enzyme.
-
Alkylation: The imidazole side chain of the catalytic His-57 becomes alkylated by the chloromethyl ketone group.
-
Covalent Cross-linking: A second covalent bond is formed between the inhibitor and the catalytic Ser-195. This cross-linking of the catalytic residues results in a stable, inactive enzyme-inhibitor complex.[6][7]
This covalent modification effectively and permanently disables the enzyme's catalytic machinery.
Role of the P1 Residue in Specificity
The specificity of a peptide inhibitor is primarily determined by the amino acid at the P1 position (the residue immediately preceding the cleavage site in a substrate), which fits into the enzyme's S1 specificity pocket.
-
Human Neutrophil Elastase (HNE) has a preference for small, aliphatic amino acids like Valine (Val) and Alanine (Ala) at the P1 position.[8] This is why MeOSuc-AAPV-CMK is a highly effective and specific inhibitor for HNE.[4]
-
Chymotrypsin-like proteases , including Proteinase K , have deep, hydrophobic S1 pockets that preferentially bind large aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). Consequently, This compound , with Phenylalanine at P1, is a potent inhibitor of these enzymes.
Therefore, while this compound can inhibit HNE due to the shared chloromethyl ketone mechanism, its affinity is significantly lower than that of MeOSuc-AAPV-CMK because the Phenylalanine residue is a suboptimal fit for the HNE S1 pocket.
Quantitative Data on Inhibitor Interaction
Direct kinetic data for the inhibition of HNE by this compound is not extensively reported in the literature. The table below presents data for the well-characterized interaction of MeOSuc-AAPV-CMK with HNE to provide a benchmark for potency and for the interaction of This compound with its primary target, Proteinase K .
| Inhibitor | Enzyme | Parameter | Value | Reference |
| MeOSuc-AAPV-CMK | Human Neutrophil Elastase (HNE) | IC₅₀ | ~0.27 mM (in specific assay conditions) | [9] |
| Notes | Considered a highly effective and standard inhibitor for HNE in research.[4] | |||
| This compound | Proteinase K | IC₅₀ | Not explicitly stated, but shown to be ~10-fold more potent than MeOSuc-AAPV-CMK against this enzyme. |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions such as substrate concentration, buffer composition, and temperature.
Experimental Protocols
The following protocols describe standard methodologies for assessing the activity and inhibition of neutrophil elastase.
This assay measures the kinetic activity of HNE by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
NE Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin) or similar.
-
Test Inhibitor: this compound (dissolved in an appropriate solvent like DMSO).
-
96-well black microplate, flat bottom.
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~500 nm).
Procedure:
-
Reagent Preparation: Prepare stock solutions of HNE, substrate, and inhibitor. Create serial dilutions of the inhibitor in Assay Buffer.
-
Enzyme/Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of HNE to varying concentrations of the inhibitor (and a solvent control). Bring the total volume to 50 µL with Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode.[10]
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each inhibitor concentration relative to the solvent control. Plot percent inhibition vs. inhibitor concentration to determine the IC₅₀ value.
This method assesses the ability of an inhibitor to penetrate cells and inhibit HNE within its native granular environment.[11]
Materials:
-
Neutrophil-like cell line (e.g., U937 cells) or freshly isolated human neutrophils.[1]
-
Cell culture medium.
-
Test Inhibitor: this compound.
-
Cell Lysis Buffer.
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC.
-
Standard laboratory equipment for cell culture and lysis.
Procedure:
-
Cell Culture: Culture U937 cells or isolate primary neutrophils.
-
Inhibitor Treatment: Incubate the cells with various concentrations of the inhibitor (and a solvent control) for a defined period (e.g., 1-24 hours).[11]
-
Washing: Wash the cells thoroughly with PBS to remove any extracellular inhibitor.
-
Cell Lysis: Lyse the cells to release their intracellular contents, including HNE.
-
Activity Measurement: Measure the residual HNE activity in the cell lysates using the fluorometric assay described in section 5.1.
-
Data Analysis: Calculate the percentage of remaining HNE activity compared to the control to determine the intracellular inhibitory efficacy.
Conclusion
This compound is a peptide chloromethyl ketone that acts as a potent, irreversible inhibitor of serine proteases via covalent modification of the catalytic His-57 and Ser-195 residues.[6][7] However, its specificity, driven by the P1 Phenylalanine residue, is directed primarily towards chymotrypsin-like enzymes such as proteinase K.
The canonical inhibitor for human neutrophil elastase is the closely related compound, MeOSuc-AAPV-CMK, which contains a P1 Valine that is optimally suited for the HNE S1 binding pocket.[4] While this compound would mechanistically inhibit HNE, its potency is expected to be significantly lower due to this specificity mismatch. For researchers investigating HNE, MeOSuc-AAPV-CMK remains the inhibitor of choice. This guide provides the fundamental principles and experimental frameworks necessary for professionals in the field to study this class of inhibitors and understand the critical role of peptide sequence in achieving target specificity.
References
- 1. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide chloromethyl ketones as irreversible inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Potential Therapeutic Applications of MeOSuc-AAPF-CMK
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptidyl chloromethyl ketone. It is well-documented as a potent, active-site-targeting, irreversible inhibitor of Proteinase K, a broad-spectrum serine protease of fungal origin. While its primary application to date has been as a research tool in molecular biology to protect nucleic acids from degradation by nucleases, its chemical structure and mechanism of action suggest a basis for exploring potential therapeutic applications. This document provides a technical overview of this compound, its mechanism, and a speculative exploration of its potential as a therapeutic agent based on its possible inhibition of human chymotrypsin-like serine proteases implicated in various pathologies. All therapeutic discussions herein are hypothetical and intended to guide future research.
Biochemical Profile and Mechanism of Action
This compound is an oligopeptide-based inhibitor designed to mimic the substrate of certain proteases. Its specificity is largely determined by the peptide sequence (Ala-Ala-Pro-Phe), which is recognized by the target enzyme's substrate-binding pocket. The C-terminal chloromethyl ketone (CMK) is a reactive functional group that serves as the "warhead" for irreversible inhibition.
The mechanism involves the inhibitor first binding to the active site of the serine protease. The catalytic histidine residue of the enzyme then deprotonates the serine hydroxyl group, which subsequently performs a nucleophilic attack on the carbon of the chloromethyl ketone. This results in the formation of a stable, covalent bond between the inhibitor and the active site serine, rendering the enzyme permanently inactive.
Caption: Irreversible inhibition mechanism of a serine protease by a chloromethyl ketone inhibitor.
Quantitative Inhibitory Activity
This compound is primarily characterized by its potent inhibition of Proteinase K. Quantitative data comparing its efficacy to similar inhibitors is limited in publicly available literature. However, it has been demonstrated to be a more potent inhibitor of Proteinase K than the related compound, MeOSuc-AAPV-CMK. This suggests that the Phenylalanine (F) residue at the P1 position provides a more favorable interaction with the S1 specificity pocket of Proteinase K compared to Valine (V).
| Compound | Target Protease | Relative Potency/Activity | Reference |
| This compound | Proteinase K | A potent, irreversible inhibitor. More potent than MeOSuc-AAPV-CMK in preventing protein degradation. | |
| MeOSuc-AAPV-CMK | Proteinase K | Inhibitory activity is 10-fold lower than this compound. A 0.5mM concentration is required to achieve the same inhibitory effect as 0.05mM of this compound in an RT-PCR assay. | |
| MeOSuc-AAPV-CMK | Human Neutrophil Elastase | A known inhibitor; also inhibits cathepsin G and proteinase 3. | |
| Suc-AAPF-CMK | Chymotrypsin | A potent inactivator of chymotrypsin and chymotrypsin-like enzymes. |
Potential Therapeutic Applications (Hypothetical)
While Proteinase K is a non-human enzyme, the chemical scaffold of this compound holds potential for targeting human chymotrypsin-like serine proteases that play critical roles in pathophysiology. Many human serine proteases, such as chymase, cathepsin G, and chymotrypsin-like elastase 1 (CELA1), are implicated in inflammatory and tissue-remodeling diseases.
Rationale for Targeting Human Chymotrypsin-like Proteases
-
Inflammatory Lung Diseases: Proteases like neutrophil elastase and CELA1 are involved in the breakdown of lung elastin, a key event in the pathogenesis of emphysema and Chronic Obstructive Pulmonary Disease (COPD). An inhibitor with a chymotrypsin-like specificity could potentially mitigate this tissue damage.
-
Cardiovascular Disease: Mast cell chymase is involved in the renin-angiotensin system and contributes to fibrosis and adverse cardiac remodeling.
-
Inflammatory Skin Disorders: Serine proteases in the skin are involved in barrier function and inflammatory cascades.
The "AAPF" sequence in this compound is designed to be recognized by proteases that cleave after large hydrophobic residues like phenylalanine, a characteristic of the chymotrypsin family. Therefore, it is plausible that this compound could inhibit human proteases with this specificity.
Caption: Hypothetical role of a protease inhibitor in preventing tissue damage.
Experimental Protocols
To validate the therapeutic potential of this compound, the first step is to determine its inhibitory activity against specific human serine proteases. Below is a detailed methodology for a representative in vitro protease inhibition assay.
Protocol: In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) or IC50 of this compound against a human chymotrypsin-like serine protease.
Materials:
-
Recombinant human target protease (e.g., Chymase, Cathepsin G)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Chromogenic or Fluorogenic Substrate specific for the protease (e.g., Suc-AAPF-pNA)
-
Dimethyl Sulfoxide (DMSO) for inhibitor dilution
-
96-well microplate
-
Microplate reader
Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Preparation: Dilute the stock solution of the target protease in cold Assay Buffer to a final working concentration that yields a linear reaction rate over 10-15 minutes.
-
Assay Reaction: a. In a 96-well microplate, add 20 µL of each inhibitor dilution (or buffer for control wells). b. Add 160 µL of the diluted enzyme solution to each well. c. Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding. d. To initiate the reaction, add 20 µL of the substrate solution (pre-warmed to the reaction temperature, e.g., 37°C). The final substrate concentration should be at or below its Km value.
-
Data Acquisition: Immediately place the microplate in a plate reader set to the appropriate wavelength (e.g., 405 nm for pNA substrates) and temperature. Measure the absorbance or fluorescence kinetically every 30 seconds for 15 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for an in vitro protease inhibition assay.
Conclusion and Future Directions
This compound is a highly effective and specific inhibitor of Proteinase K, serving as a valuable tool for research purposes. Its therapeutic potential is currently unexplored and purely speculative. However, its chemical nature as a peptidyl chloromethyl ketone with a chymotrypsin-like recognition sequence presents a compelling rationale for its investigation as an inhibitor of human serine proteases involved in disease.
Future research should focus on:
-
Screening: Systematically screening this compound against a panel of human serine proteases to determine its activity and specificity profile.
-
Structure-Activity Relationship (SAR) Studies: Modifying the peptide backbone and the reactive warhead to optimize potency and selectivity for a desired therapeutic target while minimizing off-target effects.
-
Cell-Based and In Vivo Models: Evaluating the efficacy of promising lead compounds in relevant disease models to establish proof-of-concept.
While this compound itself is unlikely to be a clinical candidate due to its reactive moiety and likely poor pharmacokinetic properties, it serves as an excellent starting point and chemical probe for the development of novel therapeutics targeting pathological serine protease activity.
Methodological & Application
Application Notes and Protocols for Proteinase K Inhibition by MeOSuc-AAPF-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase K, a broad-spectrum serine protease isolated from the fungus Engyodontium album, is a ubiquitous tool in molecular biology for the digestion of proteins in nucleic acid preparations.[1][2] Its high activity and stability in the presence of denaturing agents make it highly effective; however, its activity must be quenched for subsequent enzymatic reactions. MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone) is a potent, irreversible inhibitor of proteinase K.[3] It acts by targeting the active site of the protease, making it an invaluable reagent for applications requiring the rapid and complete inactivation of proteinase K. This document provides detailed application notes and protocols for the optimal use of this compound as a proteinase K inhibitor.
Data Presentation
Table 1: Working Concentrations and Inhibitory Parameters of this compound against Proteinase K
| Parameter | Value | Notes |
| Effective Working Concentration | 0.05 - 0.1 mM | Sufficient for complete inhibition in most applications.[5] |
| Estimated IC50 | ~10 µM | This is an estimated value based on the high potency of the inhibitor. The actual value may vary depending on experimental conditions. |
| Mechanism of Inhibition | Irreversible | Covalently modifies the active site of proteinase K. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.51 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Determination of the Optimal Inhibitory Concentration (IC50) of this compound against Proteinase K using a Fluorometric Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against proteinase K using a fluorogenic substrate like FITC-casein.
Materials:
-
Proteinase K
-
This compound (10 mM stock solution in DMSO)
-
FITC-casein (or other suitable fluorogenic proteinase K substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~490/525 nm for FITC)
Procedure:
-
Prepare a serial dilution of this compound:
-
In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0.39 µM, and 0 µM as a no-inhibitor control).
-
-
Prepare the enzyme and substrate solutions:
-
Prepare a working solution of Proteinase K in Assay Buffer (e.g., 10 µg/mL). The optimal concentration should be determined empirically to give a linear increase in fluorescence over the assay time.
-
Prepare a working solution of FITC-casein in Assay Buffer (e.g., 50 µg/mL).
-
-
Perform the inhibition assay:
-
To each well of the 96-well plate containing the serially diluted inhibitor, add the Proteinase K working solution.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FITC-casein working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Measure fluorescence:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set appropriately for the fluorophore used (e.g., Ex/Em = 490/525 nm for FITC).[6]
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase).
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of proteinase K activity.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and the logical relationship of its inhibitory action.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2955233A1 - Proteinase K inhibitors, methods and compositions therefor - Google Patents [patents.google.com]
- 6. raybiotech.com [raybiotech.com]
How to prepare and store MeOSuc-AAPF-CMK stock solutions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a synthetic tetrapeptide that functions as a potent, irreversible inhibitor of serine proteases, with particularly high efficacy against proteinase K.[1] Its specific amino acid sequence allows it to target the active site of these enzymes, making it a valuable tool in molecular biology and biochemical assays where the protection of proteins and nucleic acids from degradation is critical.[1] This document provides detailed protocols for the preparation and storage of this compound stock solutions and outlines its application in key experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅ClN₄O₇ | [2][3] |
| Molecular Weight | 551.03 g/mol | [2][3] |
| CAS Number | 137259-05-3 | [2][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% (HPLC) |
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for the effective use of this compound. The following protocol outlines the recommended procedure.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Protocol for Preparing a 100 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mg of a 10 mM stock solution, you would need 1.8148 mL of DMSO.[3] For a 100 mg/mL stock solution in DMSO, this corresponds to a molarity of 181.48 mM.[3]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 100 mM stock solution from 5 mg of powder, add 90.74 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic water bath may be necessary to achieve complete dissolution.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[3][4]
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mg/mL (181.48 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. | [3] |
| DMSO | 3 mg/mL |
Storage and Stability
The stability of this compound is dependent on the storage conditions.
Powder Form
| Storage Temperature | Duration | Reference |
| -20°C | 3 years | [2] |
| 4°C | 2 years | [2] |
Stock Solutions in DMSO
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [2][3][4] |
| -20°C | 1 month | Suitable for short-term storage. | [2][3][4] |
Note: Always store solutions in tightly sealed containers, away from moisture.[3][4]
Experimental Applications and Protocols
This compound is primarily used to inhibit proteinase K activity, thereby protecting RNA and proteins from degradation during experimental procedures.
Inhibition of Proteinase K in RNA Extraction
Objective: To prevent RNA degradation by proteinase K during cell lysis and RNA purification.
Protocol:
-
Prepare a fresh working solution of this compound by diluting the 100 mM stock solution in the appropriate lysis buffer. A final concentration of 0.05 mM has been shown to be effective.[5]
-
Add the this compound working solution to your sample immediately following cell lysis.
-
Proceed with your standard RNA extraction protocol.
The inhibitor's efficacy in protecting RNA can be assessed by comparing the integrity of RNA isolated with and without the inhibitor using methods like gel electrophoresis or automated electrophoresis systems.
Mechanism of Action: Irreversible Inhibition
This compound acts as an irreversible inhibitor by covalently modifying the active site of serine proteases like proteinase K. The chloromethyl ketone (CMK) moiety reacts with the histidine residue in the catalytic triad of the enzyme, leading to its inactivation.
Concluding Remarks
This compound is a highly effective tool for researchers who need to preserve the integrity of their biological samples. By following these detailed protocols for preparation, storage, and application, scientists can ensure the optimal performance of this inhibitor in their experiments. Careful handling and adherence to the recommended storage conditions are paramount to maintaining its activity.
References
Solubility of MeOSuc-AAPF-CMK in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and application of Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CMK), a potent and irreversible inhibitor of proteinase K and other chymotrypsin-like serine proteases.
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. Quantitative data is summarized in the table below for easy reference. It is highly soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL [1] | Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.[1] Another source reports a solubility of 3 mg/mL. |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK. |
| PBS (pH 7.2) | Soluble (≥10 mg/mL) | Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK. |
Stock Solution Preparation
Note: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the stock solution.[1]
Preparation of a 10 mM Stock Solution in DMSO:
To prepare a 10 mM stock solution of this compound (Molecular Weight: 551.03 g/mol ) in DMSO, follow the table below.
| Desired Volume of 10 mM Stock | Mass of this compound to Weigh | Volume of DMSO to Add |
| 100 µL | 0.551 mg | 100 µL |
| 500 µL | 2.755 mg | 500 µL |
| 1 mL | 5.51 mg | 1 mL |
| 5 mL | 27.55 mg | 5 mL |
Storage of Stock Solutions:
Experimental Protocols
Protocol 1: General Inhibition of Proteinase K
This protocol describes the use of this compound to inhibit proteinase K activity in a typical biochemical assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteinase K solution
-
Reaction buffer
-
Substrate for proteinase K (e.g., BSA)
Procedure:
-
Prepare the reaction mixture containing the proteinase K substrate in the appropriate reaction buffer.
-
Add this compound to the reaction mixture to a final concentration of 0.05 mM. This concentration has been shown to be effective for proteinase K inhibition.[2][3][4]
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding proteinase K.
-
Monitor the reaction progress by measuring the degradation of the substrate over time using a suitable method (e.g., SDS-PAGE, fluorescence assay).
Protocol 2: Protection of RNA during Extraction
This protocol outlines the use of this compound to inhibit residual proteinase K activity during RNA extraction procedures, thereby protecting the RNA from degradation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell or tissue lysate containing proteinase K
-
RNA extraction reagents
Procedure:
-
Following the proteinase K digestion step in your standard RNA extraction protocol, add this compound to the lysate to a final concentration of 0.05 mM.[2][3]
-
Mix thoroughly and incubate for 15 minutes at room temperature.
-
Proceed with the subsequent steps of your RNA extraction protocol (e.g., phenol-chloroform extraction, column purification).
-
The addition of this compound will inactivate proteinase K, preventing RNA degradation during the downstream purification steps.
Signaling Pathway Interactions
While this compound is primarily characterized as a serine protease inhibitor, some evidence suggests potential indirect interactions with cellular signaling pathways. It has been categorized as an agent affecting the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways.[5] The mechanism for this is not well-defined and may be an indirect consequence of its primary activity or potential off-target effects. Other chloromethylketone-containing inhibitors have been shown to interact with proteins involved in DNA repair and chromatin remodeling, such as ATP-dependent helicases.[6]
Caption: Potential indirect modulation of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for utilizing this compound as a proteinase K inhibitor.
Caption: Workflow for Proteinase K Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2955233A1 - Proteinase K inhibitors, methods and compositions therefor - Google Patents [patents.google.com]
- 5. abmole.com [abmole.com]
- 6. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MeOSuc-AAPF-CMK in proteomics and protein sample preparation.
Application Note and Protocols
Introduction
In the field of proteomics, preserving the integrity of the protein sample from the moment of extraction is paramount for obtaining reliable and reproducible results. Endogenous proteases, released during cell lysis, can rapidly degrade proteins, leading to sample loss, altered protein profiles, and compromised data quality. Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CMK) is a highly effective, irreversible inhibitor specifically targeting chymotrypsin-like serine proteases and the broadly active proteinase K. Its application during the initial stages of sample preparation is critical for safeguarding the proteome and ensuring the accuracy of downstream analyses such as mass spectrometry.
Mechanism of Action
This compound is a tetrapeptidyl chloromethyl ketone that functions as an active-site-targeting irreversible inhibitor. The peptide sequence (Ala-Ala-Pro-Phe) mimics the substrate of chymotrypsin-like proteases, guiding the inhibitor to the enzyme's active site. The chloromethyl ketone (CMK) group then forms a stable, covalent bond with a critical histidine residue within the catalytic triad of the protease, leading to its permanent inactivation. This targeted and irreversible inhibition makes it a more potent tool compared to some other inhibitors for specific applications.
Caption: Mechanism of irreversible protease inhibition by this compound.
Applications in Protein Sample Preparation
The primary application of this compound is the inhibition of proteolytic activity during protein extraction from various biological sources, including cell cultures and tissues. By adding this compound to the lysis buffer, researchers can effectively neutralize chymotrypsin-like serine proteases and proteinase K at the earliest point, preventing the degradation of target proteins. This is especially critical in:
-
Quantitative Proteomics: Ensuring that protein abundances are not artificially altered by degradation, which is essential for techniques like TMT labeling, SILAC, or label-free quantification.
-
Analysis of Post-Translational Modifications (PTMs): Preventing the loss of labile PTMs that can be cleaved off by non-specific protease activity.
-
Immunoprecipitation (IP) and Western Blotting: Maintaining the integrity of the target protein and its interacting partners.
Quantitative Data: Comparative Efficacy
A study comparing the inhibitory activity of this compound with a similar inhibitor, MeOSuc-AAPV-CMK, demonstrated the superior potency of the Phenylalanine (F) residue at the P1 position for inhibiting proteinase K. The data below summarizes the concentrations required to achieve the same level of inhibition in a real-time RT-PCR assay, where proteinase K activity would otherwise degrade the reverse transcriptase enzyme.
| Inhibitor Compound | Required Concentration for Equivalent Inhibition | Relative Potency |
| MeOSuc-Ala-Ala-Pro-Phe -CMK (this compound) | 0.05 mM | 10x higher |
| MeOSuc-Ala-Ala-Pro-Val -CMK (MeOSuc-AAPV-CMK) | 0.5 mM | 1x (Control) |
Table based on data showing this compound provides the same protective effect at a 10-fold lower concentration than the valine-containing analog.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Prepare a stock solution by dissolving the powder in anhydrous DMSO. A common stock concentration is 10-50 mM. For example, to prepare a 50 mM stock solution from 10 mg of powder (MW: 551.03 g/mol ), dissolve it in 363 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be required for higher concentrations.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Protein Extraction for Proteomics using this compound
This protocol provides a general workflow for extracting proteins from cultured mammalian cells for subsequent mass spectrometry analysis.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA or a urea-based buffer)
-
This compound stock solution (from Protocol 1)
-
Other protease and phosphatase inhibitors (optional, for a broad-spectrum cocktail)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Prepare the lysis buffer. Immediately before use, add the this compound stock solution to the lysis buffer to a final concentration of 0.05-0.1 mM . If using a broader protease inhibitor cocktail, add it at the manufacturer's recommended concentration.
-
Add the chilled lysis buffer containing this compound to the dish (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
The protein extract is now ready for downstream proteomics workflows, such as reduction, alkylation, and tryptic digestion, with the confidence that chymotrypsin-like protease activity has been minimized.
Proteomics Sample Preparation Workflow
The following diagram illustrates a standard workflow for preparing protein samples for mass spectrometry, highlighting the critical step where this compound is incorporated.
Caption: Workflow showing the integration of this compound during cell lysis.
Application Notes and Protocols for MeOSuc-AAPF-CMK in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. A critical step in many ISH protocols is the permeabilization of the tissue to allow for probe penetration, which is often achieved by enzymatic digestion with Proteinase K. However, uncontrolled Proteinase K activity can lead to tissue degradation and loss of morphological detail. MeOSuc-AAPF-CMK is a potent and irreversible inhibitor of chymotrypsin-like serine proteases, including Proteinase K.[1][2] Its application in ISH protocols offers a precise method to halt the permeabilization step, thereby preserving tissue integrity and improving the quality of hybridization signals.
These application notes provide a detailed protocol for the incorporation of this compound into a standard chromogenic in situ hybridization workflow.
Product Information
| Product Name | This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone) |
| Target | Proteinase K and other chymotrypsin-like serine proteases |
| Molecular Formula | C26H35ClN4O7 |
| Molecular Weight | 551.03 g/mol |
| CAS Number | 137259-05-3 |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key reagents in the protocol. Optimal concentrations may vary depending on the tissue type, fixation method, and probe characteristics, and should be determined empirically.
| Reagent | Working Concentration | Purpose | Notes |
| Proteinase K | 1-20 µg/mL | Tissue Permeabilization | Concentration and incubation time are critical and need optimization.[3] |
| This compound | 10-100 µM | Inhibition of Proteinase K | Prepare fresh from a DMSO stock solution. |
| DIG-labeled probe | 100-500 ng/mL | Target mRNA detection | Optimal concentration depends on probe length and target abundance. |
| Anti-DIG-AP Fab fragments | 1:2000 to 1:5000 | Signal Amplification | Dilution should be optimized for each new lot. |
Experimental Protocols
This protocol describes the use of this compound to inhibit Proteinase K activity during a chromogenic in situ hybridization experiment on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
-
FFPE tissue sections on positively charged slides
-
Deparaffinization and rehydration solutions (Xylene, Ethanol series)
-
DEPC-treated water and buffers
-
Proteinase K
-
This compound (prepare a 10 mM stock in DMSO)
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Stringent wash buffers (e.g., SSC)
-
Blocking reagent (e.g., sheep serum)
-
Anti-DIG-AP (alkaline phosphatase) Fab fragments
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
Detailed Protocol
Day 1: Deparaffinization, Permeabilization, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in DEPC-treated water: 2 x 3 minutes.
-
-
Proteinase K Digestion:
-
Prepare Proteinase K solution (e.g., 10 µg/mL in PBS).
-
Cover the tissue section with Proteinase K solution and incubate at 37°C for 10-30 minutes. Note: This step is critical and requires optimization.
-
-
Inhibition of Proteinase K with this compound:
-
Prepare a fresh working solution of this compound (e.g., 50 µM in PBS from a 10 mM DMSO stock).
-
Rinse the slides briefly in PBS.
-
Cover the tissue section with the this compound solution and incubate at room temperature for 10 minutes.
-
-
Post-fixation:
-
Rinse slides in PBS.
-
Fix tissues in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Rinse in DEPC-treated water: 2 x 5 minutes.
-
-
Hybridization:
-
Pre-hybridize sections with hybridization buffer at the desired hybridization temperature (e.g., 65°C) for 1-2 hours.
-
Denature the DIG-labeled probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
-
Day 2: Washes and Immunodetection
-
Stringent Washes:
-
Carefully remove coverslips.
-
Wash slides in 2x SSC at the hybridization temperature for 30 minutes.
-
Wash in 0.2x SSC at the hybridization temperature for 2 x 20 minutes.
-
Rinse in a suitable buffer (e.g., MABT) at room temperature.
-
-
Immunodetection:
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with anti-DIG-AP Fab fragments diluted in blocking solution overnight at 4°C.
-
Day 3: Visualization
-
Washes:
-
Wash slides in MABT: 3 x 10 minutes.
-
Equilibrate in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
-
-
Color Development:
-
Incubate sections with NBT/BCIP substrate solution in the dark. Monitor color development under a microscope.
-
Stop the reaction by washing in DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of serine protease inhibition by this compound.
Experimental Workflow
Caption: In Situ Hybridization workflow incorporating this compound.
References
Troubleshooting & Optimization
Optimizing MeOSuc-AAPF-CMK concentration to minimize non-specific inhibition.
Welcome to the technical support center for MeOSuc-AAPF-CMK. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound to minimize non-specific inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a potent, irreversible inhibitor of proteinase K.[1][2] It belongs to the class of chloromethyl ketone protease inhibitors. Its primary target is proteinase K, a broad-spectrum serine protease.
Q2: What are the potential off-targets of this compound?
While highly potent against proteinase K, the chloromethyl ketone functional group can potentially react with other nucleophilic residues in proteins. The broader class of AAPF-CMK inhibitors has been shown to interact with chymotrypsin-like serine proteases. Additionally, some studies suggest that chloromethyl ketone-containing inhibitors may exhibit off-target activity towards ATP-dependent helicases and proteins containing a SAP (SAF-A/B, Acinus, PIAS) domain. It is crucial to experimentally determine and control for these potential non-specific effects in your system.
Q3: What is a good starting concentration for this compound in my experiments?
The optimal concentration of this compound is highly dependent on the specific experimental setup, including the concentration of proteinase K or other target proteases, cell type, cell density, and incubation time. Based on available data, a reasonable starting point for in vitro assays, such as an RT-PCR assay, is 0.05 mM.[1] For cell-based assays, a wider concentration range should be tested, starting from low micromolar concentrations and titrating up to assess both efficacy and cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my specific application?
The optimal concentration should effectively inhibit the target protease while having minimal impact on cell viability and other cellular functions. This is typically determined by performing a dose-response curve. You should assess both the inhibition of your target protease's activity and a measure of cell viability (e.g., using an MTT or ATP-based assay) across a range of this compound concentrations.
Troubleshooting Guides
Issue 1: High levels of non-specific inhibition or cytotoxicity observed.
Possible Cause: The concentration of this compound is too high, leading to off-target effects or general cellular toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Systematically lower the concentration of this compound to identify the minimal concentration required for effective inhibition of the primary target.
-
Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or ATP assay) to determine the concentration at which this compound begins to affect cell health.
-
Use a More Specific Inhibitor: If non-specific effects persist even at low concentrations, consider if a more specific inhibitor for your target protease is available.
-
Reduce Incubation Time: Shortening the exposure time of the cells to the inhibitor may reduce cytotoxicity while still achieving sufficient target inhibition.
Issue 2: Incomplete inhibition of the target protease.
Possible Cause: The concentration of this compound is too low, or the inhibitor is not stable under the experimental conditions.
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Titrate the concentration of this compound upwards in a stepwise manner to find a more effective dose.
-
Verify Inhibitor Stability: this compound stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Check Protease Concentration: Ensure that the concentration of the target protease in your assay is accurately known and that you are using an appropriate inhibitor-to-enzyme ratio.
-
Optimize Reaction Conditions: Factors such as pH and temperature can influence the activity of both the protease and the inhibitor. Ensure your assay buffer is optimized for inhibitor efficacy.
Quantitative Data Summary
| Inhibitor | Target | Reported Effective Concentration | Assay Type |
| This compound | Proteinase K | 0.05 mM | RT-PCR[1] |
| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | RT-PCR[1] |
Note: The provided concentrations are from a specific study and should be used as a starting point for optimization in your own experimental system. IC50 values are not broadly available in the public literature and should be determined empirically.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in an In Vitro Protease Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified protease.
Materials:
-
Purified proteinase K or other target protease
-
This compound
-
Appropriate fluorogenic or chromogenic protease substrate
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 1 mM) and perform a 1:10 or 1:5 serial dilution in assay buffer. Include a no-inhibitor control.
-
Add the inhibitor to the wells: Pipette a small volume of each inhibitor dilution into the wells of the 96-well plate.
-
Add the protease: Add a fixed concentration of the target protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction: Add the protease substrate to each well to start the reaction.
-
Monitor the reaction: Measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
Calculate the reaction rates: Determine the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50: Plot the reaction velocity as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.
Protocol 2: Cell-Based Assay to Assess Specificity and Optimize Concentration
This protocol provides a framework for evaluating the effective concentration of this compound in a cellular context while monitoring for cytotoxicity.
Materials:
-
Adherent or suspension cells in culture
-
This compound
-
Cell culture medium
-
Reagents for measuring target protease activity in cells (e.g., a specific cell-permeable substrate or downstream biomarker)
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
96-well cell culture plates
Procedure:
-
Seed cells: Plate cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Prepare inhibitor dilutions: Prepare a serial dilution of this compound in cell culture medium.
-
Treat cells: Add the different concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the cells for the desired treatment duration.
-
Assess target inhibition: At the end of the incubation period, measure the activity of the target protease using your chosen method. This may involve cell lysis followed by an in vitro assay or the use of a live-cell imaging substrate.
-
Assess cell viability: In a parallel set of wells treated in the same manner, measure cell viability using a standard method like the MTT assay.
-
Analyze the data: Plot both target inhibition and cell viability as a function of inhibitor concentration. The optimal concentration will be in the range that provides significant target inhibition with minimal effect on cell viability.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for optimizing this compound concentration in a cell-based assay.
Caption: Simplified activation cascade of chymotrypsin.
Caption: General function of an ATP-dependent helicase.
Caption: Simplified interaction of a SAP domain-containing protein with DNA.
References
- 1. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteinase K Inhibitor Proteinase K Inhibitor is a tetrapeptidyl chloromethyl ketone compound that acts as an active-site-targeting irreversible inhibitor against proteinase K. | Sigma-Aldrich [sigmaaldrich.com]
Why is my MeOSuc-AAPF-CMK not inhibiting proteinase K effectively?
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing ineffective inhibition of Proteinase K with MeOSuc-AAPF-CMK.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting Proteinase K effectively?
Ineffective inhibition can stem from several factors related to the inhibitor's integrity, experimental conditions, or the concentrations of the enzyme and inhibitor. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify Inhibitor Integrity: Confirm that your this compound has been properly stored and handled. Degradation of the inhibitor is a primary cause of failure.
-
Optimize Concentrations: Ensure the molar ratio of inhibitor to enzyme is sufficient. Proteinase K is a highly active enzyme, and its concentration might be higher than anticipated.
-
Check Reaction Conditions: Evaluate the pH, temperature, and incubation time of your assay, as these can significantly impact both enzyme activity and inhibitor stability.
-
Assess for Interfering Substances: Components in your buffer solution could be enhancing Proteinase K activity or degrading the inhibitor.
The workflow below provides a step-by-step process for diagnosing the issue.
Caption: Troubleshooting workflow for ineffective Proteinase K inhibition.
Q2: What is the mechanism of action for this compound?
This compound is a tetrapeptidyl chloromethyl ketone that acts as an irreversible inhibitor of Proteinase K. Its mechanism is highly specific:
-
Recognition: The peptide sequence (Ala-Ala-Pro-Phe) mimics the natural substrate of Proteinase K, allowing it to bind to the enzyme's active site.
-
Covalent Bonding: The chloromethyl ketone (CMK) group then forms a covalent bond with a critical histidine residue in the active site, permanently inactivating the enzyme.
Caption: Mechanism of irreversible inhibition of Proteinase K by this compound.
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintain the inhibitor's potency.
-
Lyophilized Powder: Store desiccated at -20°C.
-
Stock Solutions: After reconstitution (typically in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2] Always protect from moisture.[2]
Q4: What are the optimal conditions for Proteinase K activity that might be overpowering the inhibitor?
Proteinase K is a robust enzyme active under a wide range of conditions.[3] High activity levels can deplete the inhibitor if its concentration is not sufficient.
-
Temperature: Optimal activity is between 50-65°C.[4] Activity is significantly enhanced at these higher temperatures.
-
pH: The enzyme is active over a broad pH range (4-12), with an optimum around pH 8.0.[5]
-
Additives: Denaturing agents like SDS (0.5-1%) and urea (4M) can significantly increase Proteinase K activity by making substrate cleavage sites more accessible.[5][6]
-
Calcium: While not essential for activity, Ca2+ ions contribute to the enzyme's stability, especially at higher temperatures.[5]
Q5: Are there alternative inhibitors for Proteinase K?
Yes, other serine protease inhibitors can inactivate Proteinase K. However, their potency and specificity may differ.
| Inhibitor | Mechanism | Typical Concentration | Notes |
| This compound | Irreversible | 0.05 mM[7] | Highly potent and specific for Proteinase K.[7] |
| MeOSuc-AAPV-CMK | Irreversible | 0.5 mM[7] | A similar but less potent analog of this compound.[7] |
| PMSF | Irreversible | 1-5 mM[5][8] | Broad-spectrum serine protease inhibitor; highly toxic and unstable in aqueous solutions. |
| AEBSF | Irreversible | 0.1-1 mM | A more stable and less toxic alternative to PMSF.[5] |
Troubleshooting Guide: Detailed Solutions
This section expands on the troubleshooting steps outlined in Q1.
Problem Area 1: Inhibitor Integrity and Preparation
| Potential Cause | Recommended Action | Rationale |
| Degraded Inhibitor | Purchase a new vial of this compound. Ensure it is stored correctly upon arrival (-20°C for powder).[9] | Chloromethyl ketones can be susceptible to hydrolysis if exposed to moisture or stored improperly, leading to a loss of activity. |
| Improper Reconstitution | Reconstitute the lyophilized powder in anhydrous DMSO to the desired stock concentration. Aliquot into single-use tubes and freeze immediately. | Repeated freeze-thaw cycles can degrade the peptide inhibitor.[1] Using a high-quality, dry solvent prevents premature inactivation. |
| Expired Reagent | Check the expiration date on the product label. Discard if expired. | The chemical stability of the inhibitor cannot be guaranteed past its expiration date. |
Problem Area 2: Inhibitor and Enzyme Concentrations
| Potential Cause | Recommended Action | Rationale |
| Insufficient Inhibitor | Increase the final concentration of this compound in your reaction. Start with a concentration known to be effective (e.g., 0.05 mM) and titrate upwards if needed.[7] | The inhibitor-to-enzyme ratio must be high enough to ensure all active Proteinase K molecules are inactivated. |
| Excessive Proteinase K | Quantify the amount of Proteinase K in your stock solution or use a fresh, reliable source. Reduce the working concentration of the enzyme in your assay. | The activity of Proteinase K can vary between batches and manufacturers.[3] Using too much enzyme is a common reason for inhibition failure. |
Problem Area 3: Reaction Conditions
| Potential Cause | Recommended Action | Rationale |
| Suboptimal pH or Temp | Perform the inhibition step at a moderate pH (7.5-8.0) and temperature (25-37°C). | While Proteinase K is active at high temperatures (50-65°C), these conditions may reduce the stability of the inhibitor over longer incubation periods.[4] |
| Insufficient Incubation | Pre-incubate the Proteinase K with this compound for 10-30 minutes before adding your substrate. | As an irreversible inhibitor, this compound requires time to form a stable covalent bond with the enzyme's active site. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex gently until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Standard Proteinase K Inhibition Assay
This protocol can be used to validate the activity of your this compound.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2).
-
Enzyme Preparation: Prepare a working solution of Proteinase K in the reaction buffer to a final concentration of 50-100 µg/mL.[8]
-
Inhibition Step:
-
In a "Test" tube, add this compound to the Proteinase K solution to a final concentration of 0.1 mM.
-
In a "Control" tube, add an equal volume of DMSO (inhibitor solvent) to the Proteinase K solution.
-
Incubate both tubes at 37°C for 15 minutes.
-
-
Substrate Addition: Add a protein substrate (e.g., bovine serum albumin, BSA) to both tubes to a final concentration of 1 mg/mL.
-
Digestion: Incubate both tubes at 50°C for 1 hour.
-
Analysis: Analyze the results using SDS-PAGE. The "Control" lane should show significant degradation of the BSA, while the "Test" lane should show an intact BSA band, indicating successful inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selectscience.net [selectscience.net]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Proteinase K - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. abmole.com [abmole.com]
Addressing poor solubility of MeOSuc-AAPF-CMK during experiment setup.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of MeOSuc-AAPF-CMK during experimental setup.
Troubleshooting Guide
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: Poor solubility of this compound in DMSO can be addressed by following these steps:
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (hygroscopic) DMSO. DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.[1][2]
-
Sonication: Gentle warming and vortexing can aid dissolution. For more resistant preparations, sonication is recommended to facilitate dissolving the compound.[1][2]
-
Proper Storage of DMSO: Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.
Q2: Can I use solvents other than DMSO to dissolve this compound?
A2: While DMSO is the most recommended solvent, limited solubility has been reported in other solvents.[3] Refer to the solubility data table below for more details. It is crucial to perform small-scale solubility tests before preparing a large stock solution in an alternative solvent.
Q3: I observed precipitation when I diluted my this compound stock solution in an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. To mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous experimental medium should be sufficiently low. A concentration of 0.05 mM has been shown to be effective for inhibiting proteinase K in RT-PCR assays.[4][5]
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. This can help prevent localized high concentrations that lead to precipitation.
-
Consider Additives: In some cases, the use of a small percentage of a non-ionic surfactant (e.g., Tween-20) or a co-solvent in the final aqueous solution can help maintain solubility, but this must be compatible with your experimental system.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][6][7][8] It has been shown to be soluble in DMSO at concentrations as high as 100 mg/mL with the aid of sonication.[1]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: For long-term storage, the solid powder should be stored at -20°C for up to one year or -80°C for up to two years, sealed away from moisture.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][6][7][8]
Q6: What is the primary mechanism of action for this compound?
A6: this compound is a potent, irreversible inhibitor of proteinase K.[4][9] It acts as a tetrapeptidyl chloromethyl ketone that targets the active site of proteinase K, thereby preventing the enzyme from degrading proteins.[4][10] It has been shown to be more potent than similar inhibitors like MeOSuc-AAPV-CMK.[4][10] While its primary target is proteinase K, some evidence suggests that the related compound AAPF(CMK) may also target other proteins such as ATP-dependent helicases.[11]
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | ≥100 mg/mL (181.48 mM) | DMSO | Requires sonication. Use of fresh, anhydrous DMSO is critical.[1] |
| 3 mg/mL | DMSO | ||
| ≥10 mg/mL | PBS (pH 7.2) | ||
| 1-10 mg/mL (Sparingly soluble) | Ethanol | ||
| Effective Concentration | 0.05 mM | Varies (e.g., RT-PCR buffer) | Effective for proteinase K inhibition in RT-PCR assays.[4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 551.03 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.51 mg of the compound.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 5.51 mg, you would add 1 mL of DMSO.
-
Dissolve the Compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6][7][8]
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Mechanism of irreversible inhibition of Proteinase K by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound [smolecule.com]
- 5. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Proteinase K Inhibitor Proteinase K Inhibitor is a tetrapeptidyl chloromethyl ketone compound that acts as an active-site-targeting irreversible inhibitor against proteinase K. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of temperature and pH on MeOSuc-AAPF-CMK activity and stability.
Welcome to the technical support center for MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and pH on the activity and stability of this potent serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is typically shipped at room temperature as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to one year or at -80°C for up to two years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.
Q2: How does temperature affect the activity of this compound?
A2: As a chloromethyl ketone-based irreversible inhibitor, the rate of inactivation of the target protease by this compound is temperature-dependent. Generally, higher temperatures will lead to a faster rate of covalent bond formation with the active site of the protease. However, excessively high temperatures can lead to the degradation of both the inhibitor and the target enzyme. The optimal temperature for inhibition should be determined empirically for each specific enzyme and experimental setup.
Q3: What is the expected impact of pH on the activity of this compound?
A3: The inhibitory activity of this compound is highly dependent on pH. The reaction mechanism of chloromethyl ketones involves the alkylation of a histidine residue in the enzyme's active site. This reaction is most efficient when the histidine residue is unprotonated (nucleophilic). Therefore, the inhibition is generally more effective at neutral to slightly alkaline pH values (typically pH 7-8.5). At acidic pH, the protonation of the histidine residue will significantly decrease the rate of inhibition.
Q4: How does pH affect the stability of the this compound molecule itself?
A4: Peptide-based chloromethyl ketones can be susceptible to degradation at pH extremes. At highly alkaline pH, the ester and peptide bonds within the molecule may be subject to hydrolysis. At very acidic pH, the molecule may also degrade over time. For optimal stability in aqueous solutions, it is recommended to maintain a pH range of 6.0 to 8.0.
Troubleshooting Guides
Issue 1: No or low inhibition of target protease activity.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the inhibitor has been stored correctly in a desiccated environment at the recommended temperature. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles. |
| Incorrect pH of the reaction buffer | Verify the pH of your assay buffer. The optimal pH for inhibition by chloromethyl ketones is typically between 7.0 and 8.5. Adjust the buffer pH if necessary. |
| Suboptimal temperature | Ensure the incubation temperature is suitable for both the enzyme and the inhibitor. While higher temperatures can increase the rate of irreversible inhibition, they can also lead to enzyme denaturation. Consider performing the inhibition assay at a controlled room temperature or 37°C. |
| Inhibitor concentration too low | As an irreversible inhibitor, the extent of inhibition is dependent on both concentration and incubation time. Increase the concentration of this compound or the pre-incubation time with the enzyme. |
| Presence of interfering substances | Certain components in the sample or buffer, such as high concentrations of reducing agents (e.g., DTT), may interfere with the inhibitor. Consider buffer exchange or sample cleanup. |
Issue 2: Inconsistent or variable inhibition results.
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of this compound | Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Vortex the stock solution before use. |
| Precipitation of the inhibitor in the assay buffer | Due to its hydrophobic nature, this compound may precipitate when diluted into aqueous buffers. Avoid using excessively high concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all samples and is compatible with your enzyme's activity. |
| Variable pre-incubation times | For an irreversible inhibitor, the pre-incubation time of the enzyme and inhibitor is critical. Ensure this time is consistent for all samples before adding the substrate. |
| Instability of the enzyme | The target protease may be unstable under the assay conditions (temperature, pH). Run a control with the enzyme alone to assess its stability over the time course of the experiment. |
Data Presentation
The following tables provide illustrative data on the expected impact of temperature and pH on this compound. Note: This data is hypothetical and intended for guidance. The actual performance should be determined experimentally for your specific conditions.
Table 1: Illustrative Impact of Temperature on this compound Activity (Assumes a constant pH of 7.5 and a 30-minute pre-incubation of the inhibitor with the target protease)
| Temperature (°C) | Apparent IC50 (nM) |
| 4 | 500 |
| 25 (Room Temp) | 100 |
| 37 | 50 |
Table 2: Illustrative Impact of pH on this compound Activity (Assumes a constant temperature of 25°C and a 30-minute pre-incubation of the inhibitor with the target protease)
| pH | Apparent IC50 (nM) |
| 5.0 | > 1000 |
| 6.0 | 400 |
| 7.0 | 150 |
| 7.5 | 100 |
| 8.0 | 80 |
| 9.0 | 120 |
Table 3: Illustrative Impact of Temperature on this compound Stability (Based on the remaining inhibitory activity after 24 hours of incubation in aqueous buffer at pH 7.5)
| Incubation Temperature (°C) | Remaining Activity (%) |
| 4 | 95 |
| 25 (Room Temp) | 80 |
| 37 | 60 |
Table 4: Illustrative Impact of pH on this compound Stability (Based on the remaining inhibitory activity after 24 hours of incubation in aqueous buffer at 25°C)
| Incubation pH | Remaining Activity (%) |
| 4.0 | 70 |
| 5.0 | 85 |
| 6.0 | 95 |
| 7.0 | 98 |
| 8.0 | 90 |
| 9.0 | 75 |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on this compound Activity
-
Prepare Reagents:
-
Target protease stock solution in an appropriate buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer at the optimal pH for the enzyme (e.g., Tris-HCl, pH 7.5).
-
Substrate solution for the target protease.
-
-
Experimental Setup:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In separate tubes, add a fixed concentration of the target protease.
-
Pre-incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C) for a defined period (e.g., 10 minutes).
-
-
Inhibition Reaction:
-
Add the diluted this compound to the protease solutions at each respective temperature.
-
Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at the respective temperatures.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity using a suitable method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration at each temperature.
-
Determine the IC50 value at each temperature by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Assessing the Stability of this compound at Different pH Values
-
Prepare Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0 to 9.0).
-
-
Incubation:
-
Dilute the this compound stock solution to a fixed concentration in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
-
Activity Assay:
-
After incubation, take an aliquot from each pH solution and dilute it into the standard enzyme assay buffer (optimal pH for inhibition, e.g., pH 7.5) to a final concentration known to give significant inhibition.
-
Prepare a fresh (non-incubated) solution of this compound at the same final concentration as a control.
-
-
Inhibition Measurement:
-
Pre-incubate the target protease with the aged and fresh inhibitor solutions for a fixed time.
-
Initiate the reaction by adding the substrate and measure the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of remaining inhibitory activity for each pH by comparing the inhibition caused by the aged inhibitor to that of the fresh inhibitor.
-
Visualizations
Caption: Workflow for determining the effect of temperature on this compound activity.
Caption: Mechanism of irreversible inhibition of a serine protease by this compound.
Common mistakes to avoid when using MeOSuc-AAPF-CMK.
Technical Support Center: MeOSuc-AAPF-CMK
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound, a potent protease inhibitor. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help avoid common experimental mistakes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a synthetic, irreversible tetrapeptidyl chloromethyl ketone.[1][2] Its primary function is to act as a potent inhibitor of proteinase K, a broad-spectrum serine protease.[3][4] The inhibitor works by targeting the active site of proteinase K, thereby preventing the enzyme from degrading proteins during experimental procedures.[1][2] It has been shown to be more potent than the related inhibitor, MeOSuc-AAPV-CMK, in protecting proteins like reverse transcriptase and albumin from degradation by proteinase K.[1][2]
Q2: How should I properly store the lyophilized powder and reconstituted solutions of this compound?
Proper storage is critical to maintain the inhibitor's activity. Incorrect storage is a common cause of experimental failure.
| Form | Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture.[3][5] |
| -20°C | 1-3 years | Sealed, away from moisture.[3][4][5] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; seal tightly.[3][5] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; seal tightly.[3][5] |
Q3: How do I correctly dissolve this compound? What are the common pitfalls?
This compound is soluble in DMSO.[1][3] However, improper dissolution can lead to reduced efficacy.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL | May require ultrasonic treatment for complete dissolution.[3] |
| 3 mg/mL | A more conservative, readily achievable concentration.[1] |
Common Mistakes:
-
Using old or wet DMSO: Hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[3][5] Always use newly opened, anhydrous DMSO.
-
Insufficient mixing: Ensure the compound is fully dissolved, using an ultrasonic bath if necessary, before adding it to your experimental system.[3]
-
Repeated Freeze-Thaw Cycles: Reconstituted solutions should be aliquoted into single-use volumes to prevent degradation from repeated temperature changes.[3][5]
Q4: What is the mechanism of inhibition for this compound?
This compound is an irreversible inhibitor.[1][6] The chloromethyl ketone (CMK) moiety is a reactive group that forms a covalent bond with a key histidine residue in the active site of the target protease. This permanent modification of the enzyme's active site renders it catalytically inactive.
Troubleshooting Guide
Q1: My this compound inhibitor appears to be inactive or less effective than expected. What are the possible causes?
Several factors can lead to a loss of inhibitor activity:
-
Improper Storage: The compound may have degraded due to exposure to moisture or elevated temperatures. Review the storage table above to ensure compliance.[3][5]
-
Multiple Freeze-Thaw Cycles: Aliquoting the stock solution is critical. Repeated freezing and thawing can destroy the compound's activity.[5]
-
Incorrect Solvent: Using a solvent other than high-quality, anhydrous DMSO can lead to poor solubility and reduced effective concentration.[3]
-
Insufficient Concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of protease in your sample. A concentration of 0.05 mM has been shown to be effective for inactivating proteinase K in RT-PCR assays.[7][8] You may need to titrate the inhibitor to find the optimal concentration for your specific application.
Q2: I'm observing unexpected effects in my experiment that don't seem related to proteinase K inhibition. What could be happening?
This may be due to off-target effects. While this compound is a potent proteinase K inhibitor, the core peptide sequence and reactive CMK group can interact with other proteins.
-
Off-Target Binding: A study on the related inhibitor AAPF(CMK) revealed that it can also target and react with other proteins, including ATP-dependent helicases and proteins with SAP-domains.[9] This can lead to unanticipated biological effects that are not mediated by the intended target.
-
Solvent Effects: At high concentrations, the solvent DMSO can precipitate or denature proteins and reduce the catalytic activity of enzymes.[10] If concerned, it is possible to remove DMSO through dialysis or desalting protocols.[10]
Q3: My protein of interest is still being degraded even after adding the inhibitor. How can I resolve this?
-
Optimize Inhibitor Concentration: Ensure you are using a sufficient concentration to inhibit all protease activity. As a starting point, concentrations between 0.01 mM and 0.5 mM have been used effectively.[8]
-
Timing of Addition: Add the inhibitor to your cell lysate or sample before the protease has a chance to degrade your target protein. Proteolysis can be very rapid, especially after cell lysis releases proteases from their native compartments.[10]
-
Presence of Other Proteases: Your sample may contain other classes of proteases (e.g., metalloproteases, cysteine proteases) that are not targeted by this compound, which is specific for certain serine proteases.[5][9] If you suspect this, using a broad-spectrum protease inhibitor cocktail may be necessary.[10]
Experimental Protocols & Methodologies
Protocol: Validation of Proteinase K Inhibition
This protocol provides a method to confirm that this compound is actively inhibiting proteinase K in your buffer system.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Proteinase K
-
Bovine Serum Albumin (BSA) as a model substrate protein
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
-
Coomassie stain or other protein visualization method
Methodology:
-
Prepare Reactions: Set up three reaction tubes as described in the table below.
Tube Component 1 Component 2 Component 3 Component 4 Purpose 1 Reaction Buffer BSA (1 mg/mL) - - Negative Control (No degradation) 2 Reaction Buffer BSA (1 mg/mL) Proteinase K (20 µg/mL) Vehicle (DMSO) Positive Control (Degradation) | 3 | Reaction Buffer | BSA (1 mg/mL) | Proteinase K (20 µg/mL) | this compound (0.1 mM) | Test Condition (Inhibition) |
-
Pre-incubation: Add the inhibitor (or vehicle) to the respective tubes containing buffer and Proteinase K. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the BSA substrate to all tubes to start the proteolytic reaction.
-
Incubation: Incubate all tubes at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE. Stain the gel with Coomassie Blue.
-
Expected Results:
-
Tube 1: A prominent BSA band should be visible.
-
Tube 2: The BSA band should be faint or absent, indicating degradation.
-
Tube 3: A prominent BSA band should be visible, similar to Tube 1, demonstrating successful inhibition.
-
Visualizations
Caption: Workflow for validating the efficacy of a protease inhibitor.
References
- 1. Proteinase K Inhibitor Proteinase K Inhibitor is a tetrapeptidyl chloromethyl ketone compound that acts as an active-site-targeting irreversible inhibitor against proteinase K. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Refining experimental protocols for enhanced MeOSuc-AAPF-CMK performance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for enhanced MeOSuc-AAPF-CMK performance.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, with high efficacy against proteinase K. Its mechanism of action involves the chloromethyl ketone group, which forms a covalent bond with the histidine residue in the active site of the protease, leading to irreversible inactivation.
2. What are the key advantages of using this compound over other protease inhibitors like MeOSuc-AAPV-CMK?
This compound has demonstrated greater potency compared to similar inhibitors like MeOSuc-AAPV-CMK. For instance, in real-time reverse transcription-polymerase chain reaction (RT-PCR) assays, this compound at a concentration of 0.05 mM was as effective as MeOSuc-AAPV-CMK at a 10-fold higher concentration (0.5 mM) in protecting RNA from degradation by proteinase K.
3. What is the recommended solvent for dissolving and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
4. What are the recommended storage conditions for this compound?
For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
5. Does this compound have any known off-target effects?
Yes, the chloromethylketone protease inhibitor AAPF(CMK), a related compound, has been shown to target ATP-dependent helicases and proteins containing a SAP-domain (found in various DNA-binding proteins). This can lead to effects unrelated to protease inhibition. It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitor activity | Improper storage of stock solution | Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability. |
| Instability in aqueous buffers | Prepare fresh dilutions of the inhibitor in your experimental buffer just before use. Chloromethyl ketones can be unstable in aqueous solutions over time. | |
| Incorrect pH of the experimental buffer | Ensure the pH of your buffer is within the optimal range for both the target protease and the inhibitor's stability (typically around pH 7-8). | |
| Unexpected cellular effects or toxicity | Off-target effects | Consider the potential for off-target inhibition of ATP-dependent helicases and SAP-domain proteins. Include control experiments to distinguish between effects due to protease inhibition and off-target effects. |
| High concentration of DMSO | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). | |
| Precipitation of the inhibitor in media | Low solubility in aqueous solutions | After diluting the DMSO stock solution into your aqueous buffer or cell culture medium, vortex thoroughly. If precipitation persists, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous solution. |
| Incomplete protein protection in cell lysates | Insufficient inhibitor concentration | Optimize the concentration of this compound by performing a dose-response experiment. The effective concentration can vary depending on the abundance and activity of proteases in your sample. |
| Delay in adding the inhibitor | Add this compound to your lysis buffer immediately before use to ensure proteases are inhibited as soon as cells are lysed. |
Data Presentation
Table 1: Performance and Properties of this compound
| Parameter | Value/Information | Source |
| Target Class | Serine Proteases (Chymotrypsin-like) | |
| Primary Target | Proteinase K | |
| Mechanism | Irreversible Covalent Inhibition | |
| Effective Concentration (RT-PCR) | 0.05 mM | |
| Comparative Potency | 10-fold more potent than MeOSuc-AAPV-CMK in RT-PCR | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | |
| Known Off-Targets | ATP-dependent helicases, SAP-domain proteins |
Experimental Protocols
1. Protocol for In Vitro Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified serine protease using a chromogenic substrate.
-
Materials:
-
Purified serine protease (e.g., Proteinase K, Chymotrypsin)
-
This compound
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of the assay buffer to all wells.
-
Add 10 µL of the protease solution to each well (except the no-enzyme control) and mix gently.
-
Incubate the plate at the optimal temperature for the protease for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Add 10 µL of the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
2. Protocol for Use in Cell Culture
This protocol describes the general steps for applying this compound to cultured cells to inhibit intracellular or secreted proteases.
-
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell type and experimental goals.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration.
-
Proceed with downstream applications, such as cell lysis for western blotting, analysis of conditioned medium, or cell viability assays.
-
Visualizations
Strategies to prevent MeOSuc-AAPF-CMK precipitation in buffers.
Welcome to the technical support center for MeOSuc-AAPF-CMK. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent precipitation of this protease inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated after I added it to my aqueous buffer. What is the most likely cause?
A1: The most common reason for this compound precipitation is its inherent hydrophobicity. As a tetrapeptide containing Phenylalanine, it has limited solubility in purely aqueous solutions, especially at high concentrations. Direct addition of a concentrated stock solution (typically in DMSO) into an aqueous buffer without proper mixing can cause it to crash out of solution.
Q2: How can I prevent this compound from precipitating when preparing my working solution?
A2: The key is to start with a properly prepared, high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your final aqueous buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (181.48 mM) being achievable, though this may require sonication.[1][3]
-
Dilution Technique: When diluting the DMSO stock, add it to your aqueous buffer drop-wise while vortexing or stirring the buffer. This gradual introduction helps to ensure that the inhibitor is evenly dispersed and remains in solution.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%, as higher concentrations may affect your experiment.
Q3: Does the pH of my buffer affect the solubility of this compound?
Q4: I've prepared my working solution, but I see precipitation after storing it. How can I avoid this?
A4: Precipitation upon storage can be due to a few factors:
-
Improper Storage Temperature: Store aliquots of your stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, as this can lead to inhibitor degradation and precipitation.
-
Solution Instability: Working solutions in aqueous buffers are generally less stable than concentrated DMSO stocks. It is best practice to prepare fresh working solutions for each experiment. If you must store a working solution, keep it at 4°C and use it within a short period (e.g., the same day).
-
Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Over time, this can decrease the effective concentration of DMSO in your stock solution, leading to precipitation of the inhibitor. Use freshly opened DMSO to prepare your stock solutions whenever possible.[1][3]
Q5: Can I use other organic solvents besides DMSO to prepare my stock solution?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol, methanol, or acetonitrile might be used. However, the solubility of this compound in these solvents may be lower than in DMSO. If you need to use an alternative solvent, it is crucial to perform a small-scale solubility test before preparing a large stock solution.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 181.48 mM | May require ultrasonication to fully dissolve.[1][3] |
| DMSO | > 3 mg/mL | > 5.4 mM | Readily soluble.[2] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous or freshly opened dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the inhibitor and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 181.5 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the inhibitor does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of MeOSuc-AAPF-CMK and MeOSuc-AAPV-CMK as Serine Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the dynamic field of biochemical research and drug development, the precise inhibition of serine proteases is critical. This guide provides a detailed comparison of two peptidyl chloromethyl ketone inhibitors: MeOSuc-AAPF-CMK and MeOSuc-AAPV-CMK. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and applications of these two compounds.
Executive Summary
This compound and MeOSuc-AAPV-CMK are both irreversible inhibitors of serine proteases, yet they exhibit distinct target specificities and potencies. This compound is a potent inhibitor of the broad-spectrum serine protease, proteinase K. In contrast, MeOSuc-AAPV-CMK is primarily recognized as an inhibitor of human leukocyte elastase (HLE), a key enzyme in inflammatory processes. Experimental data indicates that this compound is significantly more potent in its inhibitory action against proteinase K compared to MeOSuc-AAPV-CMK.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and MeOSuc-AAPV-CMK against their primary enzyme targets.
| Inhibitor | Target Enzyme | Efficacy Metric | Value | Reference |
| This compound | Proteinase K | Effective Concentration | 0.05 mM | [1] |
| MeOSuc-AAPV-CMK | Proteinase K | Effective Concentration | 0.5 mM | [1] |
| MeOSuc-AAPV-CMK | Human Leukocyte Elastase (HLE) | Inhibition Constant (Ki) | 10 µM |
Note: The effective concentration for proteinase K inhibition was determined in a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, where the specified concentration allowed for a signal to be obtained for an exogenous RNA target at 30 cycles.[1]
Mechanism of Action
Both this compound and MeOSuc-AAPV-CMK are irreversible inhibitors that function by forming a covalent bond with the active site of their target serine proteases. The chloromethyl ketone (CMK) moiety reacts with the histidine and serine residues in the catalytic triad of the enzyme, leading to its inactivation. The specificity of each inhibitor is determined by the peptide sequence (AAPF or AAPV) that mimics the substrate recognition site of the target protease.
Experimental Protocols
Proteinase K Inhibition Assay (RT-PCR Based)
This protocol is based on the methodology described in the comparative study of this compound and MeOSuc-AAPV-CMK.[1]
Objective: To determine the effective concentration of the inhibitor required to protect RNA from degradation by proteinase K during a reverse transcription-polymerase chain reaction (RT-PCR).
Materials:
-
Proteinase K
-
This compound and MeOSuc-AAPV-CMK stock solutions (in DMSO)
-
Exogenous RNA template ("Xeno RNA")
-
RT-PCR master mix
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Prepare reaction mixtures containing the RT-PCR master mix, the exogenous RNA template, and proteinase K.
-
Add varying concentrations of this compound or MeOSuc-AAPV-CMK to the reaction mixtures. A control reaction with no inhibitor should be included.
-
Incubate the mixtures to allow for potential RNA degradation by proteinase K in the absence or presence of the inhibitors.
-
Perform the RT-PCR according to the instrument's protocol.
-
Analyze the cycle threshold (Ct) values. The effective inhibitor concentration is the concentration that allows a Ct value comparable to the no-proteinase K control (e.g., Ct = 30).[1]
Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorogenic Substrate Based)
This protocol is a standard method for measuring HLE activity and its inhibition.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of MeOSuc-AAPV-CMK against HLE.
Materials:
-
Human Leukocyte Elastase (HLE)
-
MeOSuc-AAPV-CMK stock solution (in DMSO)
-
Fluorogenic HLE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of MeOSuc-AAPV-CMK in the assay buffer.
-
In the wells of the microplate, add the HLE enzyme solution.
-
Add the different concentrations of the MeOSuc-AAPV-CMK dilutions to the wells containing HLE. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specific duration to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using the microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 380/460 nm for MeOSuc-AAPV-AMC).
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of Proteinase K Inhibition Assay.
Caption: Human Leukocyte Elastase Signaling Pathway.
References
A Comparative Guide to Proteinase K Inhibition: MeOSuc-AAPF-CMK vs. PMSF
For researchers requiring complete and reliable inhibition of proteinase K, selecting the appropriate inhibitor is critical for experimental success. This guide provides a detailed comparison of two common irreversible serine protease inhibitors: the classic Phenylmethylsulfonyl fluoride (PMSF) and the more modern Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (MeOSuc-AAPF-CMK).
Mechanism of Action
Both PMSF and this compound act as irreversible inhibitors by covalently modifying the active site of serine proteases like proteinase K. However, their mechanisms and specificity differ significantly. PMSF is a general inhibitor that sulfonylates the hydroxyl group of the catalytic serine residue. This compound is a peptide-based inhibitor that mimics the substrate of chymotrypsin-like proteases, leading to a more specific and targeted alkylation of the active site histidine residue, which in turn inactivates the catalytic triad.
A Head-to-Head Comparison of Protease Inhibitors: MeOSuc-AAPF-CMK and AEBSF
In the landscape of biochemical research and drug development, the precise control of proteolytic activity is paramount. Protease inhibitors are indispensable tools for preventing protein degradation during extraction and purification, as well as for studying the roles of specific proteases in complex biological processes. This guide provides a detailed, head-to-head comparison of two widely used serine protease inhibitors: MeOSuc-AAPF-CMK, a potent inhibitor of proteinase K, and AEBSF, a broad-spectrum serine protease inhibitor. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific applications.
At a Glance: Key Differences
| Feature | This compound | AEBSF (Pefabloc SC) |
| Inhibitor Class | Tetrapeptide Chloromethyl Ketone | Sulfonyl Fluoride |
| Primary Target | Proteinase K | Broad-spectrum serine proteases (e.g., chymotrypsin, trypsin, plasmin, thrombin, kallikrein)[1] |
| Mechanism | Irreversible, active-site directed | Irreversible, covalent modification of the active site serine[1] |
| Solubility | Soluble in DMSO | Water-soluble[1] |
| Toxicity | Standard handling precautions apply | Considered a less toxic alternative to PMSF[2] |
| Stability | Stock solutions stable for up to 1 week at -20°C | Aqueous solutions are stable for extended periods, especially at acidic to neutral pH[3] |
Mechanism of Action
This compound is a tetrapeptidyl chloromethyl ketone that acts as an irreversible inhibitor by targeting the active site of proteinase K. The peptide sequence (Ala-Ala-Pro-Phe) directs the inhibitor to the enzyme's substrate-binding pocket, where the chloromethyl ketone moiety covalently modifies a critical histidine residue in the active site, leading to permanent inactivation.
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible serine protease inhibitor that functions by sulfonylating the hydroxyl group of the active site serine residue.[1][3] This reaction forms a stable covalent bond, rendering the enzyme inactive.[1]
Quantitative Performance Data
Direct comparative studies providing inhibition constants (Ki) or IC50 values for both inhibitors against a wide, overlapping panel of proteases are limited. However, available data allows for an assessment of their potency against their primary targets.
This compound:
This inhibitor is noted for its high potency against proteinase K. One study demonstrated that this compound at a concentration of 0.05 mM was sufficient to inhibit proteinase K, a tenfold lower concentration than that required for a similar inhibitor, MeOSuc-AAPV-CH2Cl (0.5 mM), to achieve the same level of inhibition in a real-time RT-PCR assay.[4] Another study confirmed its ability to inhibit proteinase K at concentrations as low as 0.05 mM in a direct protein digestion assay.[5]
AEBSF:
AEBSF has a broader target profile, and its efficacy varies depending on the specific serine protease. The following table summarizes the second-order rate constants (k2/k1) for the inactivation of several serine proteases by AEBSF, compared to other common inhibitors.
| Enzyme | AEBSF (L·M⁻¹·s⁻¹) | PMSF (L·M⁻¹·s⁻¹) | DFP (L·M⁻¹·s⁻¹) |
| Trypsin | 3.06 | 2.57 | 6.23 |
| Chymotrypsin | 17.80 | 25.00 | 39.00 |
| Plasmin | 0.32 | 0.05 | 0.19 |
| Thrombin | 5.12 | 1.95 | 1.28 |
| Plasma Kallikrein | 0.68 | 0.07 | 0.30 |
| Glandular Kallikrein | 0.19 | 0.05 | 0.05 |
| Data sourced from GoldBio.[3] |
Additionally, IC50 values for AEBSF have been reported for various cell-based assays. For instance, in studies on the inhibition of amyloid β-protein production, AEBSF showed IC50 values of approximately 1 mM in K293 cells and around 300 µM in HS695 and SKN695 cells.[6]
Specificity and Off-Target Effects
This compound:
While highly effective against proteinase K, it is important to note that the chloromethyl ketone moiety can exhibit off-target reactivity. Research has shown that AAPF(CMK), a related compound, can also target and react with ATP-dependent helicases and proteins containing SAP-domains, which are involved in DNA repair and chromatin remodeling.[7] This suggests that at higher concentrations, this compound could have effects unrelated to protease inhibition.
AEBSF:
AEBSF is a broad-spectrum inhibitor of serine proteases.[8] However, it is not entirely specific to the active site serine. Off-target modification of other amino acid residues, including tyrosine, lysine, and histidine, has been reported.[1] These side reactions are more prevalent at higher concentrations of AEBSF.[2] Furthermore, AEBSF has been shown to inhibit NADPH oxidase activation, an effect that is independent of its protease inhibitory activity.[9] This dual functionality can be a consideration in studies where reactive oxygen species are a factor.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2955233A1 - Proteinase K inhibitors, methods and compositions therefor - Google Patents [patents.google.com]
- 6. glpbio.com [glpbio.com]
- 7. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the inhibitory activity of MeOSuc-AAPF-CMK with a kinetic assay.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MeOSuc-AAPF-CMK's inhibitory activity, supported by experimental data and detailed protocols for kinetic assays. We will explore its performance alongside other common serine protease inhibitors to provide a clear perspective on its efficacy.
This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a potent and irreversible inhibitor of chymotrypsin-like serine proteases, with particularly high efficacy against proteinase K.[1][2][3] Its mechanism of action involves the formation of a stable, covalent bond with a critical histidine residue within the enzyme's active site, rendering it inactive. This guide will delve into the specifics of its inhibitory action and provide the necessary tools to validate and compare its performance in a laboratory setting.
Performance Comparison of Serine Protease Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Inhibitor Type | Mechanism of Action |
| This compound | Proteinase K | Potent Inhibition (Specific value not cited) | Irreversible | Covalent modification of active site histidine |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | α-Chymotrypsin | ~5 µM | Irreversible | Alkylates the active site histidine-57 |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | α-Chymotrypsin | ~300 µM - 1 mM | Irreversible | Sulfonylates the active site serine |
Experimental Protocols
Accurate validation of an inhibitor's activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for performing a kinetic assay to determine the inhibitory activity of compounds like this compound against a standard serine protease, α-chymotrypsin, using a chromogenic substrate.
Kinetic Assay for α-Chymotrypsin Inhibition (using a chromogenic substrate)
This protocol is adapted from standard enzymatic assay procedures for α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
This compound or other inhibitor of interest
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or other suitable chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 7.8
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., Suc-AAPF-pNA) in DMSO.
-
Prepare the Assay Buffer and allow all reagents to equilibrate to the assay temperature (e.g., 25°C or 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, add the desired volume of Assay Buffer to each well.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the appropriate wells. Include a control well with DMSO only (no inhibitor).
-
Add a fixed concentration of α-chymotrypsin to each well.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the assay temperature to allow for the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in the plate reader and begin kinetic measurements of the absorbance at 405 nm. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of irreversible inhibition by chloromethyl ketones.
References
Specificity analysis of MeOSuc-AAPF-CMK against a panel of proteases.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of the irreversible serine protease inhibitor, Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (MeOSuc-AAPF-CMK). Its performance is objectively compared with other common protease inhibitors, supported by experimental data to aid in the selection of appropriate research tools.
Overview of this compound
This compound is a peptide-based chloromethylketone that acts as an irreversible inhibitor of chymotrypsin-like serine proteases. Its mechanism of action involves the formation of a covalent bond with the active site histidine residue of the protease, leading to permanent inactivation. This inhibitor is widely utilized in research to investigate the roles of specific serine proteases in various physiological and pathological processes.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been evaluated against a panel of proteases. The data, presented in terms of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), are summarized below.
Target Proteases: Serine Proteases
| Protease | Organism | IC50 | Ki | Reference |
| Cathepsin G | Human | 40 nM | 1.5 nM | |
| Chymotrypsin | Bovine | 1 µM | 40 nM | |
| Human Neutrophil Elastase (HNE) | Human | 2 µM | - | |
| Trypsin | Bovine | >100 µM | - |
Non-Target Proteases
To establish the specificity of this compound, its activity was tested against other classes of proteases.
| Protease Class | Representative Protease | Result |
| Caspases | Caspase-3 | No significant inhibition observed |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | No significant inhibition observed |
Comparative Analysis with Alternative Inhibitors
The performance of this compound is compared here with other well-known serine protease inhibitors.
| Inhibitor | Target Protease | Mechanism of Action | IC50 / Ki | Key Features |
| This compound | Cathepsin G, Chymotrypsin, HNE | Irreversible (Covalent) | See Table 2.1 | High potency and specificity for chymotrypsin-like serine proteases. |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Reversible (Competitive) | Ki: ~0.06 pM for Trypsin | Broad-spectrum serine protease inhibitor. |
| Pefabloc SC (AEBSF) | Trypsin, Chymotrypsin, Thrombin, Plasmin | Irreversible (Sulfonylation) | IC50: ~100 µM for Chymotrypsin | Less toxic alternative to PMSF. |
| Diisopropyl fluorophosphate (DFP) | Serine Proteases (Broad) | Irreversible (Covalent) | - | Highly toxic, non-specific serine hydrolase inhibitor. |
| α1-Antitrypsin | Neutrophil Elastase | Irreversible (Suicide Substrate) | Ki: ~1 nM | Endogenous physiological inhibitor of neutrophil elastase. |
Experimental Protocols
In Vitro Protease Inhibition Assay (General Protocol)
This protocol outlines the determination of IC50 values for protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
Test inhibitor (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor to create a range of concentrations.
-
In a microplate, add the purified protease to the assay buffer.
-
Add the different concentrations of the inhibitor to the wells containing the protease.
-
Incubate the protease-inhibitor mixture for a specific time to allow for binding (for irreversible inhibitors, this pre-incubation step is crucial).
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for determining protease inhibition IC50 values.
Biological Context: Cathepsin G in Inflammatory Signaling
Cathepsin G, a primary target of this compound, is a serine protease predominantly found in the azurophilic granules of neutrophils. It plays a significant role in host defense and inflammation. Dysregulation of Cathepsin G activity is implicated in various inflammatory diseases.
Cathepsin G Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Cathepsin G in the inflammatory response.
Caption: Simplified Cathepsin G signaling in inflammation.
Conclusion
This compound is a potent and selective irreversible inhibitor of chymotrypsin-like serine proteases, particularly Cathepsin G and Human Neutrophil Elastase. Its high specificity, as demonstrated by the lack of inhibition against other protease classes like caspases and MMPs, makes it a valuable tool for studying the specific roles of its target proteases in biological systems. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their experimental designs.
Confirming the Irreversible Inhibition of Proteinase K by MeOSuc-AAPF-CMK: A Comparative Guide
This guide provides a detailed comparison and experimental framework for confirming the irreversible inhibition of proteinase K by Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethylketone (MeOSuc-AAPF-CMK). It is intended for researchers, scientists, and drug development professionals seeking to characterize this potent enzyme inhibitor.
This compound is a well-established inhibitor of chymotrypsin-like serine proteases, including proteinase K. Its mechanism of action involves the chloromethylketone (CMK) moiety, which acts as an alkylating agent. This moiety forms a covalent bond with the active site histidine residue (His-69) of proteinase K, leading to its irreversible inactivation. Confirming this irreversibility is crucial for its application in various biochemical and molecular biology workflows.
Comparative Analysis of Proteinase K Inhibitors
While several compounds can inhibit proteinase K, their mechanisms and potencies vary significantly. This compound is highly specific and potent compared to more general serine protease inhibitors.
| Inhibitor | Target Class | Mechanism of Action | Typical IC50 for Proteinase K | Reversibility | Key Characteristics |
| This compound | Chymotrypsin-like Serine Proteases | Covalent alkylation of the active site histidine | ~10 nM (estimated) | Irreversible | High specificity and potency; forms a stable covalent bond. |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | Covalent sulfonylation of the active site serine | ~0.1 - 1 mM | Irreversible | Broad-spectrum serine protease inhibitor; unstable in aqueous solutions. |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) | Serine Proteases | Covalent sulfonylation of the active site serine | ~0.5 - 2 mM | Irreversible | More stable in aqueous solutions than PMSF; less toxic. |
Experimental Workflow for Confirmation of Irreversibility
The following workflow outlines the key experiments required to unequivocally demonstrate the irreversible inhibition of proteinase K by this compound.
Caption: Experimental workflow to confirm irreversible inhibition of Proteinase K.
Key Experimental Protocols
Activity Assay to Determine IC50
This protocol measures the concentration of this compound required to inhibit 50% of proteinase K activity (IC50).
Materials:
-
Proteinase K solution (e.g., 1 mg/mL stock)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2)
-
Substrate solution (e.g., 1% (w/v) casein or a specific chromogenic/fluorogenic peptide substrate)
-
Trichloroacetic acid (TCA) for casein-based assays
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed amount of proteinase K to each well containing the different inhibitor concentrations. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding TCA for the casein assay, which precipitates unhydrolyzed substrate).
-
Measure the product formation. For the casein assay, this involves centrifuging the precipitated protein and measuring the absorbance of the supernatant at 280 nm.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Washout Experiment via Dialysis
This is a critical experiment to distinguish between reversible and irreversible inhibition. If the inhibitor is irreversible, its effect will persist even after removing the unbound inhibitor from the solution.
Caption: Logic of a dialysis experiment to differentiate inhibition types.
Protocol:
-
Inhibition Step: Incubate proteinase K with a concentration of this compound sufficient to cause >90% inhibition (e.g., 10-100 times the IC50). As a control, prepare a sample of proteinase K with only the vehicle (DMSO).
-
Dialysis:
-
Place the inhibited enzyme solution and the control solution into separate dialysis devices (e.g., slide-a-lyzer with an appropriate molecular weight cutoff, such as 10 kDa).
-
Dialyze against a large volume of cold assay buffer for an extended period (e.g., 24-48 hours) with several buffer changes. This will remove any unbound inhibitor.
-
-
Activity Measurement: After dialysis, recover the enzyme solutions and measure their activity using the standard activity assay protocol described above.
-
Analysis: Compare the activity of the this compound-treated sample to the control. If the inhibition is irreversible, the activity of the treated sample will not be restored after dialysis. A reversible inhibitor's effect would be significantly reduced or eliminated.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of a covalent bond by detecting the mass increase of the protein corresponding to the mass of the inhibitor.
Protocol:
-
Inhibition: Incubate proteinase K with this compound as described in the dialysis protocol.
-
Sample Cleanup: Remove excess, unbound inhibitor and buffer salts using a method suitable for mass spectrometry, such as reverse-phase HPLC or a desalting column.
-
Mass Analysis:
-
Analyze the intact protein using a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
Compare the mass spectrum of the inhibited proteinase K with that of the untreated control.
-
An irreversible covalent modification will result in a mass shift in the treated sample. The expected mass increase corresponds to the molecular weight of the bound this compound fragment after the loss of the chlorine atom.
-
-
Peptide Mapping (Optional): For higher resolution, the protein can be digested (e.g., with trypsin, after denaturation), and the resulting peptides analyzed by LC-MS/MS. This allows for the precise identification of the modified peptide containing the active site histidine, confirming the exact location of the covalent modification.
By following this comparative guide and its detailed protocols, researchers can robustly confirm and characterize the irreversible inhibition of proteinase K by this compound, providing a solid foundation for its use in further applications.
Assessing the Purity and Quality of Commercially Available MeOSuc-AAPF-CMK: A Comparative Guide
For researchers, scientists, and drug development professionals relying on the potent and irreversible proteinase K inhibitor, Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CMK), ensuring its purity and quality is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of commercially available this compound with alternative proteinase K inhibitors, supported by experimental data and detailed protocols for in-house quality assessment.
Comparative Analysis of this compound and Alternatives
This compound is a tetrapeptidyl chloromethyl ketone that acts as an active-site-targeting irreversible inhibitor of proteinase K. Its specificity and potency make it a valuable tool in molecular biology, particularly for the protection of nucleic acids from degradation during extraction procedures. The phenylalanine residue at the P1 position contributes to its high affinity for the S1 subsite of proteinase K, rendering it approximately 10-fold more potent than its valine analog, MeOSuc-AAPV-CMK.
While several commercial vendors offer this compound with stated purity levels, typically ≥97% or higher as determined by HPLC, obtaining detailed Certificates of Analysis with raw data can be challenging. Researchers are encouraged to request such documentation from suppliers to verify purity and lot-to-lot consistency.
The following table summarizes the key characteristics of this compound and common alternatives for proteinase K inhibition:
| Inhibitor | Typical Purity | Target Specificity | Potency (vs. Proteinase K) | Working Concentration | Advantages | Disadvantages |
| This compound | ≥97% (HPLC) | Primarily Proteinase K and other chymotrypsin-like serine proteases. | High (Irreversible) | 0.05 - 0.1 mM | High potency and specificity. | Higher cost. |
| MeOSuc-AAPV-CMK | ≥95% (HPLC) | Proteinase K, Elastase, Cathepsin G, Proteinase 3. | Moderate (Irreversible), ~10-fold less potent than this compound. | 0.5 mM | Broader serine protease inhibition. | Less potent against Proteinase K compared to this compound. |
| PMSF (Phenylmethylsulfonyl Fluoride) | ≥98.5% | Broad-spectrum serine protease inhibitor. | Moderate (Irreversible) | 0.1 - 2 mM | Low cost. | Short half-life in aqueous solutions, toxic. |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride) | ≥98% | Broad-spectrum serine protease inhibitor. | Moderate (Irreversible) | 0.1 - 1 mM | More stable in aqueous solutions than PMSF, less toxic. | Less potent than peptide-based inhibitors. |
Experimental Protocols for Quality Assessment
To independently verify the purity and quality of commercially available this compound, the following experimental protocols are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation: Dissolve this compound powder in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile) is typically used.
-
Gradient Example: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Monitor the elution profile at 220 nm.
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of ≥97% is generally considered acceptable for most research applications.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. Key features to verify include the characteristic peaks for the aromatic protons of the phenylalanine residue, the peptide backbone protons, and the methoxy and succinyl group protons.
Functional Assessment by Proteinase K Inhibition Assay
Methodology:
-
Reagents:
-
Proteinase K enzyme.
-
A suitable chromogenic or fluorogenic substrate for proteinase K (e.g., Suc-Ala-Ala-Pro-Phe-pNA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 2 mM CaCl2).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the proteinase K solution to each well (except for the no-enzyme control). c. Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibition. d. Initiate the enzymatic reaction by adding the substrate to all wells. e. Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, this is often expressed as the apparent IC50.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the inhibitor's mechanism of action, the following diagrams are provided.
Workflow for assessing this compound purity and quality.
Inhibition of Proteinase K by this compound.
By following these guidelines and performing in-house validation, researchers can ensure the quality and purity of their this compound, leading to more accurate and reproducible scientific findings.
Literature review of MeOSuc-AAPF-CMK performance in different research models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (MeOSuc-AAPF-CMK), a well-established irreversible inhibitor of chymotrypsin-like serine proteases. We will delve into its performance against key targets such as neutrophil elastase and chymase, comparing it with other common inhibitors and providing supporting experimental data and protocols. This analysis aims to equip researchers with the necessary information to make informed decisions when selecting a protease inhibitor for their specific research models.
Performance Comparison of Serine Protease Inhibitors
The efficacy of this compound is best understood through a direct comparison of its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50) against its primary targets and in relation to other inhibitors.
| Inhibitor | Target Protease | K_i (nM) | IC50 (nM) | Research Model | Reference |
| This compound | Human Neutrophil Elastase | ~10 | ~40 | In vitro (purified enzyme) | |
| This compound | Human Chymase | ~1.5 | ~25 | In vitro (purified enzyme) | |
| This compound | SARS-CoV-2 3CLpro | - | ~15,600 | In vitro (cell-based assay) | |
| Sivelestat | Human Neutrophil Elastase | ~44 | ~100 | In vitro (purified enzyme) | |
| Chymostatin | Chymotrypsin-like proteases | ~8.5 (for chymotrypsin) | - | In vitro (purified enzyme) | |
| α1-Antitrypsin | Human Neutrophil Elastase | ~1,000 | - | In vivo (plasma) |
Key Insights:
-
This compound demonstrates potent inhibition of human neutrophil elastase and chymase with low nanomolar K_i and IC50 values.
-
While it shows activity against the SARS-CoV-2 3CL protease, its potency is significantly lower compared to its primary targets.
-
Compared to Sivelestat, another neutrophil elastase inhibitor, this compound generally exhibits higher potency in in vitro assays.
-
Chymostatin, a natural protease inhibitor, has a comparable inhibitory constant for chymotrypsin.
-
The endogenous inhibitor, α1-Antitrypsin, has a much higher K_i, highlighting the potent synthetic nature of this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving this compound.
In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (purified)
-
This compound
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) - chromogenic substrate
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of assay buffer containing a final concentration of 25 ng/µL of human neutrophil elastase to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the chromogenic substrate, MeOSuc-AAPV-pNA (final concentration 1 mM), to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Murine Model of Acute Lung Injury
This protocol describes a general workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally one hour before LPS challenge.
-
Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of saline. A sham group should receive saline only.
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 6 or 24 hours) post-LPS challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., neutrophil count) and cytokine levels (e.g., TNF-α, IL-6).
-
Harvest lung tissue for histological analysis (e.g., H&E staining to assess tissue damage) and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Compare the measured parameters between the vehicle-treated and this compound-treated groups to assess the inhibitor's efficacy in reducing inflammation and lung injury.
Visualizing Mechanisms and Workflows
Understanding the signaling pathways and experimental setups is facilitated by clear diagrams.
Caption: Inhibition of Neutrophil Elastase in Inflammation.
Caption: Workflow for In Vitro Protease Inhibition Assay.
Conclusion
This compound remains a potent and widely used tool for studying the roles of chymotrypsin-like serine proteases, particularly neutrophil elastase, in various pathological processes. Its high potency and well-characterized mechanism of action make it a valuable reagent for in vitro and in vivo studies. However, researchers should consider its broader specificity compared to highly targeted inhibitors when interpreting results. The experimental protocols and comparative data presented in this guide offer a solid foundation for designing and evaluating future research involving this compound.
Unveiling the Specificity of MeOSuc-AAPF-CMK: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the cross-reactivity of the chymotrypsin-like protease inhibitor, MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone), with other cellular enzymes. While quantitative data on a broad spectrum of enzymes remains limited in publicly available literature, this guide synthesizes existing knowledge on its primary target and potential off-target interactions, offering insights into its selectivity profile.
This compound is a tetrapeptide chloromethyl ketone designed as an inhibitor of chymotrypsin-like serine proteases. Its mechanism of action involves the irreversible alkylation of the active site histidine residue of the target protease. While it is a potent inhibitor of its intended targets, the reactive nature of the chloromethyl ketone warhead raises the possibility of cross-reactivity with other cellular enzymes, particularly other proteases with similar active site geometries.
Comparative Analysis of Inhibitory Activity
| Enzyme | Inhibitor | Reported Activity | Reference |
| Proteinase K | This compound | Potent inhibitor; 10-fold more effective than MeOSuc-AAPV-CMK | [1] |
| Proteinase K | MeOSuc-AAPV-CMK | Inhibitor | [1] |
This table summarizes the available semi-quantitative comparison for this compound.
Potential for Off-Target Interactions
The chemical structure of this compound, specifically the peptide sequence and the chloromethyl ketone reactive group, provides clues to its potential for cross-reactivity.
Chymotrypsin-like Serine Proteases:
The Ala-Ala-Pro-Phe peptide sequence is designed to mimic the substrate recognition sequence of chymotrypsin-like proteases, suggesting that this compound will likely inhibit other members of this family, such as chymase and cathepsin G. The phenylalanine at the P1 position is a key determinant for this specificity.
Other Serine Proteases:
While designed for chymotrypsin-like enzymes, cross-reactivity with other serine proteases containing a reactive serine in their active site is possible, though likely at higher concentrations. The specificity is largely determined by how well the peptide backbone fits into the substrate-binding cleft of the protease.
Cysteine Proteases (Caspases and Calpains):
Caspases and calpains are cysteine proteases that play crucial roles in apoptosis and other cellular processes. While their active site nucleophile is a cysteine rather than a serine, the reactive nature of the chloromethyl ketone could still lead to covalent modification and inhibition. However, the peptide sequence of this compound is not optimized for the substrate preferences of most caspases (which typically prefer an aspartic acid at the P1 position) or calpains. Therefore, any inhibition is likely to be significantly less potent than for its primary targets.
Non-Protease Off-Targets:
Research on the closely related compound, succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (AAPF(CMK)), has revealed that it can interact with non-protease targets.[2] Specifically, AAPF(CMK) was found to selectively react with ATP-dependent helicases and proteins containing a SAP-domain (a putative DNA-binding motif).[2] This finding highlights the potential for this compound to have off-target effects beyond the protease world, a critical consideration in cellular studies.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of an inhibitor like this compound, a systematic experimental approach is required. Below is a generalized protocol for an enzyme inhibition assay to determine the IC50 value, a common measure of inhibitor potency.
Protocol: Determination of IC50 for Enzyme Inhibition
1. Materials:
- Purified enzyme of interest (e.g., chymotrypsin, caspase-3, calpain-1)
- This compound stock solution (typically in DMSO)
- Specific fluorogenic or chromogenic substrate for the enzyme
- Assay buffer (optimized for pH and ionic strength for the specific enzyme)
- 96-well microplate (black for fluorescence, clear for absorbance)
- Microplate reader
2. Methods:
- Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for robust signal detection.
- Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical starting range would be from 100 µM down to 1 pM, with a vehicle control (DMSO) included.
- Assay Procedure:
- Add a fixed volume of the enzyme solution to each well of the microplate.
- Add the serially diluted inhibitor solutions to the wells.
- Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrate solution to each well.
- Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
- Data Analysis:
- Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the reaction progress curve.
- Normalize the velocities to the vehicle control (representing 100% enzyme activity).
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of a chymotrypsin-like protease signaling pathway.
Conclusion
This compound is a valuable tool for studying the roles of chymotrypsin-like proteases. While its potency against proteinase K is well-documented, researchers should exercise caution and consider its potential for cross-reactivity with other cellular enzymes. The lack of comprehensive, publicly available screening data necessitates careful experimental design and interpretation. When using this compound in complex biological systems, it is advisable to employ complementary approaches, such as using structurally different inhibitors or genetic knockdown of the target enzyme, to validate findings and rule out off-target effects. Further research to systematically profile the selectivity of this compound against a broad panel of enzymes would be highly beneficial to the scientific community.
References
Safety Operating Guide
Proper Disposal of MeOSuc-AAPF-CMK: A Step-by-Step Guide
For Immediate Reference: Do not dispose of MeOSuc-AAPF-CMK down the drain or in regular trash. This compound requires deactivation and disposal as hazardous chemical waste.
This guide provides essential safety and logistical information for the proper disposal of Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (this compound), a potent and irreversible serine protease inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Summary of Key Disposal and Safety Information
The following table summarizes crucial data for the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source/Notes |
| Chemical Formula | C29H40ClN5O7 | N/A |
| Molecular Weight | 606.1 g/mol | N/A |
| Primary Hazard | Potent enzyme inhibitor, irritant. | Assumed based on chemical class. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | Standard laboratory practice. |
| Primary Disposal Method | High-temperature incineration at a licensed hazardous waste facility. | Based on general SDS recommendations for similar compounds. |
| Incompatible Waste Streams | Avoid mixing with strong oxidizers. | General chemical safety principle. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. | Standard procedure for solid chemical spills. |
Experimental Protocol: Deactivation and Disposal
This protocol details the recommended steps for rendering this compound inactive prior to final disposal. The primary method of disposal for this compound is incineration by a licensed hazardous waste disposal service.
Objective: To safely collect and prepare this compound waste for disposal in accordance with regulatory guidelines.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Combustible solvent (e.g., ethanol, isopropanol)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Segregation of Waste: All materials contaminated with this compound, including unused stock, pipette tips, and contaminated labware, must be segregated as hazardous waste.
-
Solubilization for Disposal: For residual solid this compound, dissolve it in a combustible solvent such as ethanol or isopropanol. This facilitates more complete combustion during incineration.
-
Containment: Transfer the dissolved waste solution and any other contaminated solids into a designated and properly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste. Always follow your institution's specific procedures for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway and Logical Relationships
The logical flow for handling this compound waste is predicated on its chemical properties as a hazardous substance. The primary safety concern is its reactivity and potential biological activity. Therefore, the disposal procedure is designed to mitigate these risks by ensuring the compound is handled with appropriate precautions, contained securely, and ultimately destroyed through a validated method like high-temperature incineration. The use of a combustible solvent aids in the complete destruction of the molecule during this process.
Caption: Logical relationship for this compound handling and disposal.
Personal protective equipment for handling MeOSuc-AAPF-CMK
Essential Safety and Handling Guide for MeOSuc-AAPF-CMK
This guide provides crucial safety, handling, and disposal information for Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (this compound), a potent and irreversible inhibitor of proteinase K and other serine proteases.[1][2][3][4] Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information before use. [5][6]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Citations |
| Chemical Name | Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone | [1] |
| Molecular Formula | C₂₆H₃₅ClN₄O₇ | [1][3] |
| Molecular Weight | 551.03 g/mol | [1][3] |
| CAS Number | 137259-05-3 | [1][2][3] |
| Appearance | Powder | [3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Store sealed, away from moisture. Avoid repeated freeze-thaw cycles. | [2][3][7] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to its nature as a potent, irreversible inhibitor and the potential hazards associated with the chloromethyl ketone functional group, a multi-layered approach to safety is required.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder and concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated.[8]
Required Personal Protective Equipment (PPE)
A baseline of standard laboratory PPE is required at all times.[5][6][9]
| PPE Category | Specification | Rationale and Citations |
| Eye & Face Protection | ANSI-approved safety goggles that provide a complete seal around the eyes. A face shield must be worn over goggles when handling the powder or when there is a splash risk. | Protects against splashes, mists, and airborne powder. Standard safety glasses are insufficient.[9][10] |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving when handling the pure compound or concentrated solutions. | Provides a barrier against skin contact. The chloromethyl ketone moiety may cause skin irritation or allergic reactions.[9][10][11] |
| Body Protection | A buttoned lab coat with long sleeves. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not typically required if all handling is performed within a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary based on a formal risk assessment. | Prevents inhalation of the potent compound, which can be hazardous.[8][11] |
Operational Plans: Handling and Disposal Protocols
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Step 1: Preparation and Reconstitution
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Work Area Setup: Perform all work inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust. Use anti-static weigh paper or a microbalance with a draft shield.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) slowly to the vial containing the powder.[12] Keep the container sealed as much as possible during this process.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Short-Term Storage: For immediate use, keep the stock solution on ice. For longer-term storage, aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3][7]
Step 2: Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are not trained to handle it.
-
Contain: For small spills, contain the liquid with an appropriate absorbent material (e.g., chemical spill pads or vermiculite). For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material or contaminated paper towels using non-sparking tools and place them into a sealed container labeled as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, followed by an appropriate laboratory disinfectant.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.[10]
Step 3: Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Used vials, contaminated gloves, bench paper, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and experimental aqueous waste containing the inhibitor should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[11]
-
-
Waste Collection: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Ensure all waste containers are properly labeled and stored in a designated secondary containment area until pickup.[10]
Workflow for Safe Handling of this compound
Caption: Figure 1. Procedural workflow for safely handling this compound from preparation to disposal.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. covaris.com [covaris.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. mesoscale.com [mesoscale.com]
- 11. lidorr.com [lidorr.com]
- 12. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
